Cerium;cobalt
Description
The study of cerium-cobalt (Ce-Co) compound systems encompasses a diverse family of materials, primarily categorized into intermetallic compounds and oxide systems. Each category presents distinct structural, electronic, and chemical properties that make them suitable for different high-performance applications. The interaction between the 4f electrons of cerium and the 3d electrons of cobalt is fundamental to the unique characteristics of these materials, driving research across multiple scientific disciplines.
Cerium-cobalt compounds hold considerable significance in materials science and engineering due to their potential to address critical technological challenges. In the realm of magnetic materials, Ce-Co intermetallics are investigated as cost-effective alternatives to magnets that rely on more critical and expensive rare-earth elements. iastate.edulabpartnering.org The relative abundance of cerium makes it an attractive component for developing "gap magnets," which are designed to fill the performance and cost void between low-strength ferrite (B1171679) magnets and high-strength neodymium- and samarium-based magnets. iastate.edulabpartnering.orgtechnologypublisher.com
In catalysis, cerium-cobalt oxide systems are recognized for their exceptional redox properties. The combination of cobalt oxide, a known catalyst for oxidation reactions, with ceria (CeO₂), which possesses high oxygen storage capacity through the Ce⁴⁺/Ce³⁺ redox cycle, leads to synergistic effects that enhance catalytic activity and stability. sciencexcel.comscispace.commdpi.com These materials are pivotal in developing solutions for environmental remediation, such as the oxidation of carbon monoxide (CO) and other volatile organic compounds (VOCs), and for energy conversion processes. sciencexcel.commdpi.com Furthermore, their unique electrical properties are being explored for applications in solid oxide fuel cells (SOFCs). chalmers.seresearchgate.net
The cerium-cobalt binary system is characterized by a series of stable intermetallic compounds, which are part of the broader family of rare earth-transition metal (RE-TM) alloys. ontosight.aiontosight.ai These compounds are defined by specific stoichiometric ratios and ordered crystal structures, which give rise to their distinct magnetic and electronic properties. nist.gov The formation of these phases is governed by the Ce-Co phase diagram, which outlines the stable compounds at different temperatures and compositions. computherm.com
Common synthesis techniques for these alloys include high-temperature methods like arc melting, induction melting, and sintering. ontosight.ai The resulting materials are characterized by their crystal structure, often analyzed using X-ray diffraction (XRD), and their magnetic properties, such as Curie temperature (the temperature above which they lose their permanent magnetic properties), magnetic anisotropy (the preferential direction of magnetization), and coercivity (resistance to demagnetization). iastate.eduontosight.ai Prominent examples include CeCo₅, Ce₂Co₇, and Ce₂Co₁₇, each with unique characteristics stemming from their crystal lattice and the electronic interactions between cerium and cobalt atoms. ontosight.aiontosight.aiaps.org
Table 1: Properties of Selected Cerium-Cobalt Intermetallic Compounds
Cerium-cobalt oxide systems typically consist of cobalt oxides (such as Co₃O₄) integrated with cerium oxide (CeO₂), forming composite materials, solid solutions, or doped structures. conicet.gov.arresearchgate.net These materials are of great interest primarily for their catalytic capabilities. The synergy between the two oxides is crucial; ceria's ability to easily release and store oxygen enhances the redox cycle of cobalt species (Co²⁺ ↔ Co³⁺), which is often the active site for oxidation reactions. scispace.com This interaction leads to a higher catalytic performance than either of the single oxides would exhibit on their own. researchgate.net
A variety of synthesis methods are employed to create these oxide systems, each influencing the final material's morphology, surface area, and the degree of interaction between the cerium and cobalt components. Techniques include hydrothermal synthesis, auto-combustion, biomorphic synthesis using templates like cotton fibers, and impregnation methods. sciencexcel.comconicet.gov.arresearchgate.netdoi.org Research has shown that doping ceria with cobalt can decrease its band gap, increase the formation of oxygen vacancies, and enhance photocatalytic activity. researchgate.net These materials are highly effective as catalysts for environmental applications, including the oxidation of CO and diesel soot, and in producing clean energy. sciencexcel.comconicet.gov.ar
Table 2: Cerium-Cobalt Oxide Systems: Synthesis and Applications
The investigation of cerium-cobalt materials is inherently interdisciplinary, drawing on expertise from physics, chemistry, and engineering to fully understand and exploit their properties.
Physics: Researchers in physics focus on the fundamental electronic and magnetic properties of Ce-Co compounds. This includes studying the interactions between cerium's 4f electrons and cobalt's 3d electrons, which govern the magnetic behavior of the intermetallic alloys. researchgate.net First-principles calculations and advanced magnetometry are used to understand phenomena like magnetic anisotropy and valence fluctuations. aps.orgresearchgate.net
Chemistry: Chemists are heavily involved in the synthesis and characterization of Ce-Co oxide catalysts. They develop novel synthesis routes to control the nanostructure, porosity, and surface properties of these materials. conicet.gov.ardoi.org The study of reaction mechanisms, surface chemistry, and the synergistic redox processes between cerium and cobalt is central to designing more efficient catalysts for environmental and energy-related reactions. sciencexcel.comscispace.com
Engineering: The engineering perspective is focused on translating the unique properties of Ce-Co materials into practical applications. This includes designing and fabricating permanent magnets for motors and power generators, developing catalytic converters for vehicle emissions control, and engineering electrodes for fuel cells and water splitting devices. sciencexcel.comchalmers.seaps.orgrsc.org Materials engineers also work on optimizing the microstructure and performance of these materials through alloying and processing techniques to ensure they meet the demands of industrial applications. researchgate.net
This collaborative, interdisciplinary approach is essential for advancing the science of cerium-cobalt compounds from fundamental discovery to technological implementation.
Structure
2D Structure
Properties
CAS No. |
12185-78-3 |
|---|---|
Molecular Formula |
CeCo3 |
Molecular Weight |
316.916 g/mol |
IUPAC Name |
cerium;cobalt |
InChI |
InChI=1S/Ce.3Co |
InChI Key |
MRYINWLISWRJFJ-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Ce] |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Fabrication Techniques
Solution-Based Synthesis Approaches
Solution-based methods offer versatile pathways to produce cerium-cobalt oxides with controlled particle size, morphology, and homogeneity at relatively low temperatures. These techniques rely on the chemical precipitation of precursors from a solution to form the desired oxide phases.
Co-precipitation Methods for Cerium-Cobalt Oxides
Co-precipitation is a widely utilized technique for synthesizing mixed metal oxides due to its simplicity and effectiveness in achieving a homogeneous distribution of cations on an atomic scale. The process involves dissolving salts of the constituent metals, typically cerium nitrate (B79036) (Ce(NO₃)₃·6H₂O) and cobalt nitrate (Co(NO₃)₂·6H₂O), in a suitable solvent. A precipitating agent is then introduced to induce the simultaneous precipitation of the metal hydroxides or carbonates.
The choice of precipitating agent and the control of reaction parameters such as pH are critical in determining the final properties of the oxide material. Common precipitating agents include sodium hydroxide (NaOH), ammonium hydroxide (NH₄OH), and potassium carbonate (K₂CO₃). The pH of the solution influences crystallite size; for instance, an increase in pH can lead to a decrease in crystallite size due to the role of OH⁻ ions in the aggregation process. Subsequent calcination of the precipitate at elevated temperatures (e.g., 500-600 °C) decomposes the precursor to form the final cerium-cobalt oxide. Materials obtained using K₂CO₃ as a precipitant have been shown to possess better textural parameters, such as smaller Co₃O₄ crystallites, compared to those prepared with KOH.
| Parameter | Effect on Cerium-Cobalt Oxide Properties |
| Precipitating Agent | Influences textural properties; K₂CO₃ can lead to smaller crystallites compared to KOH. |
| pH | Affects particle size; increasing pH can decrease crystallite size. |
| Temperature | Controls the rate of precipitation and subsequent crystal growth. |
| Calcination Temp. | Determines the final crystalline phase and particle size; typically 500-600 °C. |
Sol-Gel and Hydrothermal Synthesis Routes
The sol-gel method is another prominent technique that involves the transition of a solution (sol) into a gelatinous network (gel). For cerium-cobalt oxides, this process typically starts with metal precursors like cerium nitrate and cobalt nitrate. A chelating agent, such as citric acid or small molecular organic acids (e.g., malic acid, tartaric acid), is often added to form stable complexes with the metal cations. rsc.org This is followed by the addition of a polymerizing agent or the adjustment of pH to initiate hydrolysis and condensation reactions, resulting in a viscous gel. rsc.org The gel, which contains a homogeneous mixture of the metal precursors, is then dried and calcined at temperatures around 400 °C to yield the final oxide nanoparticles. acs.org The sol-gel process allows for excellent control over the material's purity and homogeneity. mahidol.ac.th
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave. This method is highly effective for producing well-defined crystalline nanostructures. Precursors such as cerium and cobalt salts are dissolved in water, and the solution is sealed in an autoclave and heated. The elevated temperature and pressure facilitate the dissolution and recrystallization of the material, leading to the formation of high-purity, crystalline cerium-cobalt oxide nanoparticles. nih.govresearchgate.net This technique allows for precise control over particle size and morphology—such as nanocubes, nanorods, and nano-octahedra—by manipulating parameters like reaction temperature, time, and precursor concentration. researchgate.net
Modified Pechini Process for Complex Oxides
The modified Pechini process is an extension of the sol-gel method, particularly effective for synthesizing complex multi-cation oxides. The method is based on the ability of an alpha-hydroxycarboxylic acid, most commonly citric acid, to form stable chelates with various metal cations in an aqueous solution. researchgate.netresearchgate.net
In a typical synthesis, metal nitrates or other salts are dissolved in water, followed by the addition of citric acid to chelate the cerium and cobalt ions. Subsequently, a polyhydroxy alcohol, such as ethylene (B1197577) glycol, is added, and the solution is heated to approximately 80-90 °C. researchgate.net This heating step promotes a polyesterification reaction between the metal-citrate complexes and the ethylene glycol, resulting in a stable, transparent polymeric resin. researchgate.netresearchgate.net This resin effectively immobilizes the cations, preserving the homogeneous distribution from the initial solution. The final step involves calcining the resin at a higher temperature to burn off the organic components, leaving behind the desired complex oxide powder. researchgate.net
Controlled Precipitation for Catalyst Support Preparation
When preparing catalysts, it is often desirable to deposit an active metal phase onto a stable, high-surface-area support. Controlled precipitation, particularly deposition-precipitation, is a refined method to achieve this. Unlike co-precipitation, where all components are precipitated together, this method involves precipitating the active component (e.g., cobalt) onto a pre-existing support material (e.g., cerium oxide).
A common approach is deposition-precipitation with urea (B33335). In this technique, the ceria support is suspended in a solution containing the cobalt salt (e.g., cobalt nitrate) and urea. The solution is then heated (typically to around 80-90 °C). The heat causes the slow, uniform hydrolysis of urea, which gradually increases the pH of the solution by releasing ammonia (B1221849). This slow pH change induces the controlled precipitation of cobalt hydroxide or related species exclusively onto the surface of the ceria support. acs.orgmdpi.com This method prevents the rapid, uncontrolled precipitation that can occur with the direct addition of a base, leading to highly dispersed cobalt particles on the ceria support, which is crucial for catalytic activity. researchgate.netresearchgate.net
Solid-State and High-Temperature Fabrication
Solid-state methods are employed primarily for the fabrication of dense, bulk materials such as metallic alloys, where high temperatures are required to overcome kinetic barriers and achieve the desired phase.
Induction Vacuum Melting (VIM) for Alloy Preparation
Induction Vacuum Melting (VIM) is a sophisticated high-temperature process used to produce high-purity metal alloys with precise compositional control. This technique is particularly suitable for alloys containing reactive elements like cerium and cobalt, which would readily oxidize if melted in the presence of air.
The process begins by placing the raw metallic materials (cerium and cobalt) into a crucible, which is then placed inside an induction coil within a vacuum-sealed chamber. The chamber is evacuated to a low pressure to remove atmospheric gases. An alternating current is then passed through the induction coil, which generates a powerful electromagnetic field. This field induces eddy currents within the metallic charge, causing it to heat up rapidly and melt. The electromagnetic field also creates a natural stirring action in the molten metal, ensuring excellent chemical and thermal homogeneity. Once the alloy is fully molten and homogenized, the furnace can be backfilled with an inert gas like argon to a specific pressure to control the vaporization of elements before the molten metal is poured into a mold to form an ingot or electrode. mdpi.com VIM offers significant advantages, including the prevention of oxidation, removal of dissolved gases, and precise control over the final alloy composition and purity.
Solid-State Reaction Methods for Compound Formation
Solid-state reaction is a conventional yet effective method for synthesizing polycrystalline cerium-cobalt compounds. This technique involves the intimate mixing of precursor powders, typically elemental cerium and cobalt or their oxides, followed by heat treatment at elevated temperatures for extended periods. The high temperatures facilitate the diffusion of atoms between the powder particles, leading to the formation of the desired intermetallic phases.
For instance, the solid-state synthesis of cerium-substituted cobalt ferrite (B1171679) (CoCexFe2-xO4) involves mixing the constituent oxides and calcining them at high temperatures. The process parameters, such as reaction temperature, time, and atmosphere, are critical in determining the final phase purity and crystallographic structure of the compound.
High-Pressure Synthesis Techniques for Advanced Materials
High-pressure synthesis is a powerful tool for accessing novel phases and compositions that are not stable under ambient conditions. By subjecting the constituent elements to extreme pressures, often in the gigapascal (GPa) range, and high temperatures, it is possible to overcome kinetic barriers and drive the formation of unique crystal structures.
In the broader context of related systems, high-pressure techniques have been instrumental in synthesizing novel hydrides of both cobalt and cerium. For example, the cobalt-hydrogen system has been studied under high pressure, leading to the formation of cobalt hydride (CoH) and cobalt dihydride (CoH2) at pressures of 4 GPa and 35 GPa, respectively scispace.comnih.gov. Similarly, high-pressure synthesis has been employed to create novel cerium-hydrogen compounds, with different phases being stable at various pressure ranges youtube.comoptica.org. While direct high-pressure synthesis of binary Ce-Co compounds is a subject of ongoing research, these studies on related hydrides demonstrate the potential of this technique to create new materials within the cerium-cobalt system with unique properties.
A study on the temperature-pressure phase diagram of CeCoSi revealed a pressure-induced high-temperature phase, indicating the significant influence of pressure on the electronic and magnetic states of cerium and cobalt-containing compounds cognit.ca.
Spark Plasma Sintering (SPS) for Nanostructured Materials
Spark Plasma Sintering (SPS) is an advanced sintering technique that utilizes pulsed direct current and uniaxial pressure to rapidly consolidate powders into dense bulk materials. The rapid heating rates and short holding times characteristic of SPS are particularly effective in preserving nanocrystalline microstructures, which can lead to enhanced mechanical and magnetic properties.
While specific studies on the SPS of binary cerium-cobalt compounds are emerging, research on related rare-earth-cobalt systems, such as SmCo5, has demonstrated the efficacy of this technique. For instance, SmCo5/Fe nanocomposite powders have been consolidated using SPS, allowing for the investigation of exchange coupling between hard and soft magnetic phases researchgate.net. The process parameters, including sintering temperature, pressure, and holding time, are crucial in controlling the density, grain size, and phase composition of the final bulk magnet researchgate.netnipne.roresearchgate.net. The ability of SPS to produce dense, nanostructured magnets with tailored properties suggests its high potential for the fabrication of high-performance cerium-cobalt based magnetic materials.
Thin Film Growth and Advanced Deposition
The fabrication of cerium-cobalt compounds in the form of thin films is essential for their integration into electronic and magnetic devices. Techniques such as Molecular Beam Epitaxy (MBE) and sputtering offer precise control over film thickness, composition, and crystal structure at the atomic level.
Molecular Beam Epitaxy (MBE) for Stoichiometric Control
Molecular Beam Epitaxy (MBE) is an ultra-high vacuum deposition technique that allows for the growth of high-purity, single-crystal thin films with exceptional control over their thickness and composition wikipedia.orgcadence.comaip.orgyoutube.com. In an MBE system, elemental sources of cerium and cobalt are heated in effusion cells, producing atomic or molecular beams that impinge upon a heated substrate. The slow deposition rate enables layer-by-layer growth, resulting in atomically sharp interfaces and precise stoichiometric control.
A notable application of MBE in this area is the growth of CeCo5 thin films. Research has demonstrated the successful synthesis of buffer-free, highly textured (001) oriented CeCo5 thin films on Al2O3 substrates researchgate.net. These films exhibit perpendicular magnetic anisotropy, a crucial property for high-density magnetic recording media.
| Property | Value |
| First Anisotropy Constant (K1) | 0.82 MJ/m³ |
| Maximum Coercivity (at 5 K) | 5.16 kOe |
| Magnetization (at 5 K) | 527.30 emu/cm³ |
| Anisotropy of Magnetic Moment | 15.5% |
| Table 1: Magnetic properties of CeCo5 thin films grown by Molecular Beam Epitaxy researchgate.net. |
The ability to stabilize the RCo5 phase (where R is a rare-earth element like Ce) with perpendicular magnetic anisotropy without the need for buffer layers is a significant advantage of the MBE technique researchgate.net.
Sputtered Film Deposition Techniques
Sputtering is a versatile physical vapor deposition (PVD) technique used to deposit thin films of a wide range of materials, including metals and alloys microconnex.comsemicore.comyoutube.com. In a sputter deposition system, a target of the desired material (in this case, a cerium-cobalt alloy or individual cerium and cobalt targets) is bombarded with energetic ions, typically from an inert gas plasma like argon. This bombardment ejects atoms from the target, which then travel through the vacuum chamber and deposit onto a substrate, forming a thin film.
Co-sputtering, where multiple targets are used simultaneously, allows for the deposition of alloy films with varying compositions semicore.com. The properties of the sputtered films, such as their microstructure, composition, and magnetic behavior, can be tailored by controlling parameters like the sputtering power, gas pressure, and substrate temperature. While specific research on sputtered binary Ce-Co films is an area of active investigation, the technique has been widely used to deposit thin films of both cerium oxides and cobalt, demonstrating its applicability to this material system optica.org.
Rapid Solidification and Mechanical Processing
To achieve unique microstructures and enhance the properties of cerium-cobalt compounds, non-equilibrium processing methods like rapid solidification and mechanical alloying are employed.
Rapid solidification techniques involve cooling the molten alloy at very high rates (typically 105 to 108 K/s) cognit.ca. This rapid quenching can lead to the formation of fine-grained microstructures, extended solid solubilities, and even amorphous or metastable phases that are not accessible through conventional casting methods cognit.ca. Techniques such as melt spinning are used to produce rapidly solidified ribbons of alloys. While much of the research in this area has focused on Al-Ce based alloys, the principles are applicable to the cerium-cobalt system and offer a pathway to novel materials with enhanced properties mdpi.commdpi.com.
Mechanical alloying is a solid-state powder processing technique that involves the repeated cold welding, fracturing, and re-welding of powder particles in a high-energy ball mill youtube.com. This process can be used to synthesize both stable and metastable phases, including amorphous alloys and nanocrystalline materials, from blended elemental or pre-alloyed powders mdpi.comyoutube.com. The intense mechanical energy imparted to the powders promotes alloying at the atomic level. This method is particularly useful for producing homogeneous alloy powders that can then be consolidated into bulk materials using techniques like spark plasma sintering. The application of mechanical alloying to the Ce-Co system holds promise for the synthesis of novel intermetallic compounds with refined microstructures.
Catalytic Material Preparation
The synthesis of cerium-cobalt based catalysts is a field of intensive research, driven by their potential applications in various chemical transformations, including oxidation reactions and reforming processes. The catalytic performance is highly dependent on the synthesis method, which influences the catalyst's morphology, particle size, and the interaction between cobalt and the ceria support.
Incipient wetness impregnation (IWI) is a widely used technique for the preparation of supported catalysts. The method involves dissolving a precursor of the active metal (in this case, a cobalt salt) in a volume of solvent that is equal to the pore volume of the support material (ceria). The precursor solution is then added to the support, filling the pores. Subsequent drying and calcination steps decompose the precursor and disperse the active metal oxide onto the support surface.
The choice of cobalt precursor and the properties of the ceria support are critical factors that determine the final characteristics of the catalyst. For example, using cobalt nitrate as a precursor for impregnation on γ-alumina has been studied, where the interaction between the precursor and the support can influence the final particle size and distribution of the active phase acs.org. The calcination temperature also plays a crucial role in the formation of the desired cobalt oxide phase and its interaction with the ceria support.
Research on cobalt catalysts supported on various materials, including alumina (B75360), has shown that the impregnation method significantly affects the catalyst's reducibility and catalytic performance in reactions like Fischer-Tropsch synthesis researchgate.netresearchgate.net.
Various cobalt precursors can be utilized for deposition onto ceria supports, each influencing the final catalyst properties differently. The selection of the precursor affects the interaction with the support, the dispersion of the cobalt species, and the ultimate catalytic activity.
Commonly used cobalt precursors include cobalt nitrate and cobalt acetate. For instance, a study on the deep oxidation of p-xylene using Co3O4/CeO2 catalysts found that the use of cobalt acetate as a precursor resulted in a higher BET surface area and smaller cobalt oxide nanoparticle size compared to when cobalt nitrate was used jst.go.jp. This led to a more efficient catalytic performance, achieving over 95% conversion of p-xylene to CO2 at 275°C jst.go.jp.
The method of deposition also plays a significant role. Besides incipient wetness impregnation, techniques like deposition-precipitation can be employed. In this method, the pH of a solution containing the support and the metal precursor is gradually changed, causing the precipitation of the metal hydroxide or carbonate onto the support surface. This can lead to a more uniform deposition and smaller particle sizes compared to impregnation methods acs.org.
The following table provides a comparative overview of different cobalt precursors and their effects on the final catalyst properties when supported on ceria:
| Cobalt Precursor | Deposition Method | Support | Key Findings |
| Cobalt Nitrate | Incipient Wetness Impregnation | Ceria Nanorods | Decreased surface area of the catalyst compared to the bare support. |
| Cobalt Acetate | Incipient Wetness Impregnation | Ceria Nanorods | Increased surface area and smaller Co3O4 nanoparticle size, leading to higher catalytic activity for p-xylene oxidation jst.go.jp. |
| Cobalt Nitrate | Deposition-Precipitation with Urea | Silica Gel, Carbon Nanofibers | Resulted in the formation of cobalt hydrosilicates on silica, while on carbon nanofibers, a weak interaction led to larger cobalt particles acs.org. |
This table summarizes the influence of different cobalt precursors on the properties of ceria-supported catalysts as reported in the literature.
The catalytic properties of cobalt-ceria materials can be significantly enhanced through the introduction of dopants or promoters. Doping involves incorporating a small amount of a foreign element into the lattice of the ceria support or the cobalt oxide active phase. Promotion, on the other hand, typically refers to the addition of a substance that is not catalytically active by itself but improves the activity, selectivity, or stability of the catalyst.
Doping ceria with other metal cations can create oxygen vacancies and modify its redox properties, which can in turn enhance the catalytic activity. For instance, doping ceria with gadolinium (Gd) has been shown to improve its oxygen ionic conductivity rsc.org. The introduction of cobalt into gadolinia-doped ceria (GDC) nanocatalysts via a urea-based infiltration process resulted in uniformly dispersed cobalt nanoparticles (less than 10 nm in size) that boosted the catalytic activity rsc.org.
Various transition metals and rare earth elements have been investigated as dopants for ceria-based catalysts. A review on doped ceria nanomaterials highlights that doping can lead to a lower band gap and the creation of abundant oxygen vacancies or other catalytically active defects acs.org. For example, chromium-doped ceria exhibited improved catalytic performance for oxidation reactions, with 10% Cr-doped ceria showing the lowest oxidation temperature acs.org.
The timing and method of introducing the dopant or promoter are also critical. A study on Ni-based catalysts supported on TiO2-SiC showed that introducing ceria as a promoter at different steps of the impregnation process affected the nickel dispersion, particle size, and reducibility of the catalyst mdpi.com.
The table below presents examples of doping and promotion strategies and their effects on cobalt-ceria and related catalyst systems:
| Dopant/Promoter | Host Material | Synthesis Method | Observed Effects |
| Gadolinium (Gd) | Ceria | Urea-based infiltration | Improved oxygen ionic conductivity of ceria rsc.org. |
| Cobalt | Gadolinia-doped Ceria | Urea-based infiltration | Formation of discrete cobalt nanoparticles, boosting catalytic activity rsc.org. |
| Chromium (Cr) | Ceria | Hydrothermal method | Decreased band gap and enhanced catalytic performance in oxidation reactions acs.org. |
| Sodium (Na) | Ni/CeO2 | Not specified | 2 wt% Na doping exhibited the best performance for the water-gas shift reaction acs.org. |
| Nickel Oxide | Gold-Ceria | Deposition-Precipitation | Promoted the activity for the water-gas shift reaction but inhibited CO oxidation mdpi.com. |
This table illustrates the impact of various dopants and promoters on the performance of ceria-based catalysts.
Phase Equilibria, Stability, and Structural Investigations
Cerium-Cobalt Binary Phase Diagrams
The cerium-cobalt (Ce-Co) binary system is characterized by a complex phase diagram with no terminal solubility in either of the constituent elements but featuring the formation of seven intermediate phases or intermetallic compounds. The cobalt-rich section of the phase diagram is of particular interest due to the magnetic properties of the compounds found therein.
Several key intermetallic compounds are formed through peritectic reactions at elevated temperatures. For instance, the compounds CeCo₅, Ce₂Co₇, and Ce₂Co₁₇ are all formed peritectically in the temperature range of 1130-1220 °C. At higher temperatures, both CeCo₅ and Ce₂Co₁₇ exhibit a degree of compositional homogeneity. A significant feature of the Ce-Co phase diagram is the eutectoid decomposition of the CeCo₅ phase into Ce₂Co₁₇ and Ce₂Co₇ at approximately 700 °C.
A thermodynamic assessment of the Co-Ce system has been performed using the CALPHAD (Calculation of Phase Diagrams) approach. In these models, intermetallic compounds such as Co₁₉Ce₅, Co₇Ce₂, Co₃Ce, Co₂Ce, and Co₁₁Ce₂₄ are treated as stoichiometric compounds. For the Co₅Ce and Co₁₇Ce₂ phases, which exhibit a range of compositions, a three-sublattice model has been employed to better describe their thermodynamic behavior.
The established intermetallic compounds in the Ce-Co binary system include:
Ce₂₄Co₁₁
CeCo₂
CeCo₃
Ce₂Co₇
Ce₅Co₁₉
CeCo₅
Ce₂Co₁₇
Ternary and Quaternary Cerium-Cobalt Systems
The addition of a third or fourth element to the Ce-Co binary system leads to the formation of a wide array of ternary and quaternary compounds with diverse crystal structures and properties.
Ce-Co-Cu System: In the Ce-Co-Cu ternary system, several stable compounds have been identified through computational methods and experimental verification. These include Ce₃Co₃Cu, CeCoCu₂, Ce₁₂Co₇Cu, Ce₁₁Co₉Cu, and Ce₁₀Co₁₁Cu₄. The addition of copper to Ce-Co alloys can influence phase stability; for example, in Ce(Co₁-ₓCuₓ)₅ alloys, a complete solid-state miscibility gap is observed.
Ce-Co-Al System: The isothermal section of the Ce-Co-Al phase diagram at 973 K reveals the existence of five ternary phases: CeCo₂Al₈, Ce₂Co₆Al₁₉, CeCoAl₄, Ce₃Co₃Al₄, and CeCoAl. The enthalpies of mixing in liquid Al-Ce-Co alloys have been found to be highly exothermic, indicating strong interactions between the constituent elements.
Ce-Co-B-C System: Detailed phase equilibria studies for the Ce-Co-B-C quaternary system are not extensively documented in the available literature. The formation of complex boride and carbide phases is anticipated, given the strong affinity of rare earth and transition metals for boron and carbon.
Phase Stability Analysis
The stability of phases within the cerium-cobalt and related systems is a critical factor determining their formation and potential applications. This stability is assessed through theoretical predictions and the study of energetic properties.
First-principles calculations based on Density Functional Theory (DFT) are powerful tools for predicting the stability of both stable and metastable phases. For instance, theoretical simulations have been employed to predict the stability of metastable phases in Co-based alloys. In the context of the Ce-Co system, such calculations can determine the formation energies of various intermetallic compounds. A compound is predicted to be thermodynamically stable if its formation energy is negative relative to the elemental ground states, indicating that the formation of the compound is energetically favorable. For example, the predicted formation energy for CeCo₂ is -0.234 eV/atom, and it has an energy of 0.000 eV/atom above the convex hull, suggesting its stability.
Decomposition energy is a measure of a compound's stability against decomposition into other phases. A positive decomposition energy indicates that a compound is stable with respect to the phases into which it might decompose. The thermal decomposition of cerium-containing compounds often proceeds through intermediate stages before forming the final stable oxide, CeO₂. For example, the decomposition of cerium carbonates involves the formation of intermediate oxycarbonates.
The introduction of doping or substituting elements can significantly alter the phase stability of Ce-Co compounds. This is a common strategy to enhance desired properties or to stabilize specific crystal structures.
In Ce-Co alloys, the substitution of cobalt with iron (Fe) and copper (Cu) has been studied. Due to the similar atomic radii of Fe, Co, and Cu, partial substitution can lead to the formation of extended solid solutions. However, the solubility of these elements can be limited and phase-dependent. For example, in CeCo₄.₄-ₓFeₓCu₀.₆ alloys, increasing the Fe content beyond a certain point leads to the precipitation of secondary phases like the 2:7 and 2:17 types, in addition to the primary 1:5 phase. This indicates that the solubility of iron decreases from the 2:17 phase to the 1:5 phase and further to the 2:7 phase as the cerium content increases.
Cerium doping in other systems, such as strontium ferrates (SrFeO₃), has been shown to improve structural stability. The substitution of Sr²⁺ with the higher valence Ce⁴⁺ can stabilize a cubic perovskite structure over a tetragonal one and prevent the formation of less stable phases.
Crystallographic Structure Determination
The determination of the crystal structure of Ce-Co intermetallic compounds is crucial for understanding their physical and chemical properties. X-ray diffraction is the primary experimental technique used for this purpose, while computational methods provide theoretical structures that can be compared with experimental data. The crystallographic data for several key Ce-Co compounds are summarized in the table below.
| Compound | Crystal System | Space Group | Pearson Symbol | Lattice Parameters (Å) |
|---|---|---|---|---|
| CeCo₂ | Cubic | Fd-3m | cF24 | a = 7.00 |
| CeCo₃ | Trigonal | R-3m | hR36 | a = 8.799, α = 32.294° |
| CeCo₅ | Hexagonal | P6/mmm | hP6 | Not specified |
| Ce₂Co₁₇ | Hexagonal | P6₃/mmc | hP38 | Not specified |
The CeCo₂ compound adopts the cubic Laves phase structure. In this structure, each cerium atom is coordinated with twelve cobalt atoms, and each cobalt atom is bonded to six cerium and six other cobalt atoms. The CeCo₅ compound crystallizes in the hexagonal CaCu₅-type structure.
Intermetallic Compound Structures
Cerium and cobalt form several intermetallic compounds that are of interest for their magnetic properties. The crystal structures of these compounds are crucial in determining their physical characteristics. Common structure types include RCo₅, R₂Co₁₇, and the ThMn₁₂-type, where 'R' represents a rare-earth element like cerium.
The CeCo₅ compound crystallizes in the hexagonal CaCu₅-type structure, belonging to the P6/mmm space group. iastate.edumaterialsproject.org In this structure, the cobalt atoms occupy two distinct crystallographic sites, 2c and 3g, while cerium atoms are located at a single site, 1a. iastate.edu The structure consists of layers of Co atoms, with Ce atoms situated in the middle of hexagonal layers of Co(2c) atoms. iastate.edu
The Ce₂Co₁₇ compound can exist in two primary crystal structures: a hexagonal (H-Ce₂Co₁₇) and a rhombohedral (R-Ce₂Co₁₇) form. researchgate.netresearchgate.net The hexagonal variant belongs to the P6₃/mmc space group, while the rhombohedral form has the R-3m space group. researchgate.netnih.gov Both structures are derived from the RCo₅ structure through the substitution of some rare-earth atoms with pairs of cobalt atoms, often referred to as "dumbbell" sites. researchgate.net The specific arrangement of these dumbbell sites distinguishes the hexagonal and rhombohedral polymorphs. researchgate.net
The ThMn₁₂-type structure is another important crystal structure for rare-earth-transition metal compounds. While binary Ce-Co compounds with this structure are not typically stable, cerium has been investigated as a potential stabilizing element for iron-based ThMn₁₂-type compounds. researchgate.netbohrium.com This tetragonal structure, with the space group I4/mmm, features the rare-earth element at the 2a site, while the transition metal atoms occupy three non-equivalent sites: 8i, 8j, and 8f. aps.org
In the broader context of related compounds, the R₂Co₂SiC type compounds (where R can be a rare-earth element) have been synthesized and structurally characterized. For example, Pr₂Co₂SiC crystallizes in the orthorhombic Immm space group.
| Compound | Structure Type | Space Group | Lattice Parameters (Å) |
|---|---|---|---|
| CeCo₅ | CaCu₅ | P6/mmm | a = 4.893, c = 3.992 |
| H-Ce₂Co₁₇ | Th₂Ni₁₇ | P6₃/mmc | - |
| R-Ce₂Co₁₇ | Th₂Zn₁₇ | R-3m | - |
| Ce(Fe,Co)₁₂ (stabilized) | ThMn₁₂ | I4/mmm | - |
Oxide and Mixed Oxide Crystal Structures
When combined with oxygen, cerium and cobalt form mixed oxide systems with distinct crystal structures. A prominent example is the Co₃O₄/CeO₂ system. In these mixed oxides, two distinct crystalline phases are typically observed: Co₃O₄, which adopts a cubic spinel-type structure, and CeO₂, which has a cubic fluorite structure. The interaction between these two phases can lead to changes in the lattice parameters of each, indicating a degree of structural strain and interaction at the interface.
Another notable mixed oxide is LiCo₁-ₓCeₓO₂ . In this system, cerium is doped into the layered structure of lithium cobalt oxide. X-ray diffraction studies have shown that cerium-doped samples crystallize in the R3m space group. The introduction of the larger cerium ions into the cobalt sites leads to an expansion of the lattice, particularly along the 'c' axis.
| Compound System | Component 1 Structure | Component 2 Structure | Doped System Structure | Key Structural Features |
|---|---|---|---|---|
| Co₃O₄/CeO₂ | Cubic Spinel (Co₃O₄) | Cubic Fluorite (CeO₂) | - | Coexistence of two distinct oxide phases. |
| LiCo₁-ₓCeₓO₂ | - | - | R3m Space Group | Lattice expansion along the 'c' axis with Ce doping. |
Nanoscale Structural Characterization
At the nanoscale, cerium-cobalt compounds, particularly oxides, exhibit a range of morphologies and structural features. The synthesis method plays a crucial role in determining the final size, shape, and crystallinity of the nanoparticles.
For Co-Ce oxide nanoparticles , various morphologies have been reported. Ceria (CeO₂) nanoparticles can form as nearly cube-shaped particles with average sizes around 8 nm. These individual nanoparticles can then form larger aggregates. In contrast, cobalt oxide nanoparticles often appear as rounded-edged particles and can form nanorods with lengths ranging from 50 to 500 nm.
High-resolution transmission electron microscopy (HRTEM) is a key technique for characterizing these nanostructures. HRTEM studies of Co-doped CeO₂ nanoparticles have revealed nearly identical cubical shaped particles with sizes in the range of 4-10 nm. Selected area electron diffraction (SAED) patterns can confirm the polycrystalline nature of these nanoparticles.
| Nanoparticle System | Morphology | Average Particle Size | Characterization Techniques |
|---|---|---|---|
| CeO₂ | Cube-shaped | ~8 nm | TEM |
| Co₃O₄ | Rounded-edged, Nanorods | 37 nm (particles), 50-500 nm (nanorods) | TEM |
| Co-doped CeO₂ | Cubical | 4-10 nm | HRTEM, SAED |
Electronic Structure Investigations
Valence State Studies of Cerium in Cerium-Cobalt Systems
The valence state of cerium is highly sensitive to its chemical environment, including pressure and the nature of neighboring atoms. aps.orgresearchgate.net In cerium-cobalt systems, this manifests as a dynamic equilibrium between its two primary oxidation states and fluctuating valences in intermetallic phases.
Cerium is distinguished among the lanthanides for its stable +4 oxidation state in addition to the more common +3 state. wikipedia.org The equilibrium between the Ce³⁺ ([Xe] 4f¹) and Ce⁴⁺ ([Xe]) states is a fundamental aspect of its chemistry. The Ce³⁺ ion is magnetic, while the Ce⁴⁺ ion is nonmagnetic. aps.org This redox couple (Ce³⁺/Ce⁴⁺) is notable for its high redox potential, which is significantly influenced by the surrounding electrolyte and ligand environment. nih.govsoton.ac.uk
In cerium-cobalt oxides, the presence of cobalt can influence this equilibrium. For example, in catalysts composed of cobalt oxide on ceria (CeO₂), the interaction between cobalt and cerium enhances the redox properties of the material. acs.org The formation of cobalt-cerium solid solutions or distinct cobalt oxide phases (like CoO or Co₃O₄) on a ceria support facilitates the redox cycle, which is crucial for catalytic applications. acs.org The kinetics of the Ce³⁺/Ce⁴⁺ reaction can be slow, a factor attributed to the different ligand bonding preferences of the two ions. soton.ac.ukresearchgate.net
Table 1: Comparison of Ce³⁺ and Ce⁴⁺ Ions
| Property | Ce³⁺ | Ce⁴⁺ |
|---|---|---|
| Electronic Configuration | [Xe] 4f¹ | [Xe] |
| Magnetic Character | Magnetic | Nonmagnetic |
| Ionic Character | Trivalent | Tetravalent |
| Relative Stability | Characteristic of lanthanides | Unique among lanthanides |
In many intermetallic compounds, cerium does not exhibit a simple integer valence but instead exists in an intermediate valence (IV) or mixed-valence state. aps.orgkoreascience.kr This phenomenon arises from the quantum mechanical fluctuation between the 4f¹ (Ce³⁺) and 4f⁰ (Ce⁴⁺) configurations. uq.edu.auaps.org The energy required to change the occupancy of the 4f level is small, allowing the valence to fluctuate in response to external conditions like pressure or temperature, or due to the specific crystal environment in an alloy. wikipedia.orgkoreascience.kr
This valence fluctuation is critical in determining the magnetic properties of cerium-based intermetallics. aps.org For instance, in cerium-iron intermetallics, which are analogous to potential cerium-cobalt compounds, the mixed-valence character of cerium directly impacts the magnetocrystalline anisotropy and the net magnetic moment. aps.org The study of cerium intermetallics often involves analyzing lattice parameters and magnetic susceptibility to deduce the valence state. koreascience.krgoogle.com In compounds like CePd₃, the valence of cerium is measured to be non-integral (e.g., 3.45), which is a clear indicator of a homogeneous mixed-valence state. aps.org
Density Functional Theory (DFT) and First-Principles Calculations
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of complex materials like cerium-cobalt systems. researchgate.netchemrxiv.org Standard DFT approximations can struggle with the strongly correlated 4f electrons of cerium, often requiring more advanced methods like DFT+U or hybrid functionals (e.g., PBE0, HSE06) to accurately capture their localized nature and the α-γ phase transition in elemental cerium. acs.orgaps.orgaalto.fi
The electronic band structure describes the ranges of energy that an electron is allowed to have within a solid. In cerium-cobalt materials, the band structure is characterized by the hybridization of cerium's 4f, 5d, and 6s orbitals with cobalt's 3d orbitals. mdpi.comaps.org
First-principles calculations on cerium oxides show that the Ce 4f bands are typically narrow and can be located near the Fermi level. aps.orgresearchgate.net In CeO₂, the 4f state is unoccupied for Ce⁴⁺, while in Ce₂O₃, it is partially occupied for Ce³⁺. researchgate.net When cobalt is introduced, its 3d orbitals also contribute significantly to the states near the Fermi level. acs.org In a study of Ce-Co counter-doped Bi₂Se₃, DFT calculations revealed that the incorporation of cerium and cobalt introduces new bands near the Fermi level, which is associated with the transfer of electrons from these impurity atoms to the host material. mdpi.com This hybridization of Ce 4f and Co 3d states with the host lattice orbitals is crucial for determining the material's electronic and magnetic properties.
The Density of States (DOS) represents the number of available electronic states at each energy level. The total DOS can be decomposed into partial DOS (PDOS) to understand the contribution of individual elements and orbitals (e.g., Ce 4f, Co 3d).
In cerium compounds, the DOS often shows sharp peaks corresponding to the localized 4f electrons. aps.org For α-Ce, these peaks, known as Kondo resonance peaks, appear near the Fermi level due to spin-orbital splitting. aps.org In Ce-Co systems, the Co 3d states also form significant peaks in the DOS. acs.org Calculations for Co nanoparticles on a CeO₂(111) surface show the projected density of states for the Co d-states, which helps in understanding the chemical state and electronic interaction at the interface. acs.org Similarly, in Ce-Co counter-doped Bi₂Se₃, the calculated total density of states shows the evolution of new states near the Fermi level upon doping. mdpi.com These computations are essential for explaining the electronic conductivity and catalytic activity of cerium-cobalt materials.
The Fermi level (E_F) is the energy level at which there is a 50% probability of finding an electron at absolute zero. Its position relative to the conduction and valence bands determines the electronic properties of a material. In cerium-cobalt systems, the valence fluctuations of cerium and the introduction of cobalt's d-electrons can significantly shift the Fermi level. mdpi.com
In the case of Ce-Co counter-doped Bi₂Se₃, doping shifts the Fermi energy towards the conduction band, which improves carrier concentration and electrical conductivity. mdpi.com The new energy states introduced by the dopants around the Fermi level serve as an "electron feed" to the conduction band, enhancing the density of conducting electrons. mdpi.com This mechanism highlights how the interplay between cerium's fluctuating valence and cobalt's electronic structure can be used to engineer the electronic properties of a material. The high electrical conductivity in some perovskite oxides containing cobalt and cerium is attributed to the crossover of the Fermi level between the Co 3d and O 2p orbitals in the density of states. mdpi.com
Table 2: Summary of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Cerium Dioxide (Ceria) | CeO₂ |
| Cobalt(II) Oxide | CoO |
| Cobalt(II,III) Oxide | Co₃O₄ |
| Bismuth Selenide (B1212193) | Bi₂Se₃ |
| Cerium Sesquioxide | Ce₂O₃ |
Modulation of Electronic Structures by Doping and Interfaces
The electronic configuration of cerium-cobalt compounds can be precisely tuned by introducing dopant atoms or by creating interfaces with other materials. These modifications can alter the local chemical environment, induce charge transfer, and create defects, all of which have a profound impact on the material's electronic properties.
Doping cerium-cobalt oxides with other transition metals is a common strategy to modify their electronic band structure. For instance, in perovskite oxides, the B-site transition metal is considered the active center for electrocatalysis, and its electronic structure can be modulated to enhance performance. aip.org First-principles calculations on cerium-doped lithium cobalt oxide (LiCoO₂) have shown that Ce doping can induce a transition from semiconductor to metallic behavior, thereby increasing carrier density and improving electrical conductivity. thermofisher.com This is attributed to the significant enlargement of the cell volume and a reduction in charge density upon doping. thermofisher.com Similarly, theoretical studies on LaFeO₃ perovskites doped at the A-site with cerium revealed that the introduction of Ce leads to a narrowing of the band gap by lowering the conduction band minimum (CBM), primarily due to highly localized Ce 4f hole states. rsc.org
The creation of interfaces, for example in CoOₓ-decorated CeO₂ heterostructures, is another powerful method for electronic structure engineering. nih.gov The interaction at the interface between cobalt oxide and cerium oxide can facilitate charge transfer between the mixed Fe²⁺–Ce⁴⁺ and Fe³⁺–Ce³⁺ sites in iron-modified ceria, which are identified as active centers in various catalytic processes. cuni.czresearchgate.net This charge transfer is often mediated by the formation of oxygen vacancies at the interface, which plays a crucial role in the redox properties (Ce³⁺ ↔ Ce⁴⁺) of ceria. cuni.cz The strong interaction at the CoOₓ/CeO₂ interface enhances the redox capability of the supported cobalt species, which is influenced by the specific crystal planes of CeO₂ exposed at the interface. nih.gov For example, the (110) surface of CeO₂ exhibits a higher reactivity of oxygen atoms compared to the (100) and (111) surfaces, leading to improved catalytic activity. nih.gov
Table 1: Effects of Doping on the Electronic Properties of Cerium-Cobalt Related Compounds
| Host Material | Dopant | Method | Observed Effect on Electronic Structure | Reference |
| LiCoO₂ | Cerium (Ce) | First-principles calculation | Induces semiconductor-to-metallic transition; increases carrier density. | thermofisher.com |
| LaFeO₃ | Cerium (Ce) | First-principles calculation | Narrows band gap by lowering the conduction band minimum (CBM) with localized Ce 4f states. | rsc.org |
| CeCoGe₃ | Iron (Fe) | XPS & First-principles calculation | Modifies valence band; charge transfer from Ce to Ge sites. | mdpi.com |
| CaTiO₃ | Cerium (Ce) | First-principles calculation | Reduces band gap; introduces impurity levels near the Fermi level. | researchgate.net |
Experimental Probes of Electronic Properties
A variety of sophisticated experimental techniques are employed to directly investigate the electronic structure of cerium-cobalt compounds. These methods provide critical data on core-level energies, valence band structures, work functions, and electrical transport phenomena.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms within a material. In cerium-cobalt compounds, XPS is particularly valuable for probing the complex electronic structures of both cerium and cobalt ions.
The Ce 3d core-level spectrum is characterized by multiple peaks due to spin-orbit splitting (into 3d₅/₂ and 3d₃/₂ components, denoted as v and u, respectively) and final-state effects arising from Ce 4f hybridization. thermofisher.comchalcogen.rojst.go.jp The deconvolution of the Ce 3d spectrum allows for the quantification of Ce³⁺ and Ce⁴⁺ oxidation states on the material's surface. For example, in CeCoO₃ nanofibers, the Ce 3d spectrum is complex, showing multiple features corresponding to both Ce³⁺ and Ce⁴⁺ states. chalcogen.ro Similarly, in cobalt-doped ceria, the Ce 3d spectra comprise ten peaks corresponding to five pairs of spin-orbit doublets, which can be assigned to the different final states of Ce³⁺ and Ce⁴⁺ ions. researchgate.net
The Co 2p core-level spectrum is also analyzed to determine the oxidation states of cobalt. The spectrum is split into Co 2p₃/₂ and Co 2p₁/₂ components, and the presence of satellite peaks can help distinguish between Co²⁺ and Co³⁺. researchgate.netchalcogen.ro For instance, in Ce-Co oxides, the Co 2p spectra can be fitted with components corresponding to both Co²⁺ (at binding energies of approximately 780.8 eV and 796.1 eV) and Co³⁺ (around 779.3 eV and 794.4 eV). researchgate.net In cobalt-doped ceria nanoparticles, XPS analysis has revealed the simultaneous presence of Co²⁺ and Co³⁺ valence states at 782.5 eV and 780.4 eV, respectively. gsu.edu
The valence band (VB) spectrum, located at low binding energies, provides information about the density of states of the outermost electrons, which are involved in chemical bonding. In Ce-Co alloys, the valence band is formed by the hybridization of Ce 4f, Ce 5d, Co 3d, and s-p orbitals. mdpi.com The shape and position of the valence band are sensitive to the composition and chemical environment. For example, in CeCo₁₋ₓFeₓGe₃ alloys, the evolution of the valence band with iron concentration is related to changes in the number of 3d electrons and their photoionization cross-sections. mdpi.com
Table 2: Representative XPS Binding Energies (eV) for Cerium-Cobalt Compounds
| Compound | Core Level | Oxidation State | Binding Energy (eV) | Reference(s) |
| CeCoO₃ | Co 2p₃/₂ | Co²⁺, Co³⁺ | ~780-782 | chalcogen.ro |
| CeCoO₃ | Ce 3d | Ce³⁺, Ce⁴⁺ | ~882-917 | chalcogen.ro |
| Co-doped CeO₂ | Co 2p₃/₂ | Co²⁺ | 782.5 | gsu.edu |
| Co-doped CeO₂ | Co 2p₃/₂ | Co³⁺ | 780.4 | gsu.edu |
| Ce-Co Oxides | Co 2p₃/₂ | Co³⁺ | 779.3 | researchgate.net |
| Ce-Co Oxides | Co 2p₃/₂ | Co²⁺ | 780.8 | researchgate.net |
| Ce-Co Oxides | Ce 3d | Ce³⁺ (u', v') | 885.6, 902.4 | researchgate.net |
| Ce-Co Oxides | Ce 3d | Ce⁴⁺ (u, v) | 882.8, 901.1 | researchgate.net |
The electron work function (Φ) is the minimum energy required to remove an electron from the surface of a solid to a point in the vacuum immediately outside. It is a critical surface property that influences electron emission and charge transfer processes at interfaces. The work function is sensitive to the material's composition, crystal face, and surface condition. semanticscholar.org
For elemental cerium and cobalt, the work functions are approximately 2.9 eV and 5.0 eV, respectively. researchgate.netresearchgate.netmsu.eduresearchgate.net In binary alloy systems, the work function does not typically vary linearly with composition. Studies on the cerium-cobalt binary system using the contact potential difference method have shown that the isotherm of the electron work function has a distinctive shape. It appears as a broken line with kinks that correspond to the formation of specific intermetallic compounds within the Ce-Co system. This indicates that the formation of ordered intermetallic phases has a distinct effect on the surface electronic properties, leading to non-monotonic changes in the work function with varying cerium or cobalt concentration. nih.gov The work function of alloys is influenced by factors such as electronegativity differences and the formation of surface dipoles. researchgate.net
Table 3: Electron Work Function (Φ) of Elemental Cerium, Cobalt, and Their Compounds
| Material | Work Function (Φ) in eV | Measurement Method | Reference(s) |
| Cerium (Ce) | 2.9 | Photoelectric Effect | researchgate.net |
| Cobalt (Co) | 5.0 | Photoelectric Effect | researchgate.netmsu.eduresearchgate.net |
| Ce-Co Intermetallics | Varies non-linearly with composition | Contact Potential Difference | nih.gov |
AC electrical measurements and electrochemical impedance spectroscopy (EIS) are powerful techniques for characterizing the electrical transport properties of materials, including ionic and electronic conductivity, dielectric behavior, and interfacial processes. nih.gov EIS involves applying a small amplitude sinusoidal voltage or current over a range of frequencies and measuring the system's response to determine its impedance. gamry.com
The results are often visualized in a Nyquist plot, which graphs the imaginary part of the impedance against the real part. The shape of the Nyquist plot, typically composed of semicircles and lines, can be modeled with an equivalent electrical circuit consisting of resistors, capacitors, and other elements like constant phase elements (CPE) and Warburg impedances. nih.govgamry.com Each element in the circuit corresponds to a specific physical process, such as bulk (grain) resistance, grain boundary resistance, charge transfer resistance, and diffusion processes. researchgate.net
In cerium-cobalt based oxides, these techniques have been used to study the effects of composition and microstructure on electrical properties. For example, in cerium-doped zinc spinel ferrite (B1171679) (ZnCeₓFe₂₋ₓO₄), impedance spectroscopy revealed that the dielectric constant remains relatively stable up to high frequencies (~1.4 GHz), making these materials suitable for microwave applications. thermofisher.com Studies on cobalt conversion coatings on steel have shown that the addition of cerium leads to superior electrical properties. nih.gov Impedance spectroscopy measurements demonstrated that Ce-Co combination coatings exhibit higher electrical conductivity, which is beneficial for applications like solid oxide fuel cell interconnects. nih.gov The analysis of AC conductivity as a function of frequency can also elucidate the conduction mechanism, such as whether it is dominated by long-range translational motion or short-range hopping of charge carriers. aip.org For instance, in some cerium-based oxides, the conductivity spectrum follows a double power law, indicating different conduction mechanisms in different frequency ranges. aip.org
Table 4: Summary of AC Electrical Properties and Impedance Spectroscopy Findings for Cerium-Cobalt Related Systems
| Material System | Key Findings from EIS/AC Measurements | Application Context | Reference(s) |
| Ce-doped LiCoO₂ | Increased resistance for certain Ce compositions (x=0.04, 0.06); modified Debye behavior. | High-frequency devices | aip.org |
| Ce-Co Conversion Coating | Superior electrical properties compared to pure Co coatings; higher electrical conductivity. | Solid Oxide Fuel Cells (SOFCs) | nih.gov |
| ZnCeₓFe₂₋ₓO₄ | Constant dielectric constant up to ~1.4 GHz; low dielectric loss at high frequencies. | Microwave devices | thermofisher.com |
| CeTiMO₆ (M=Nb, Ta) | Presence of grain and grain boundary effects; non-Debye type multiple relaxations; conduction via electron hopping. | Semiconducting oxides |
Magnetic Phenomena Research
Intrinsic Magnetic Properties
The intrinsic magnetic properties of cerium-cobalt compounds, such as magnetocrystalline anisotropy, saturation magnetization, and Curie temperature, are fundamental to their potential applications. These properties are dictated by the crystal structure, electronic interactions, and temperature.
Magnetocrystalline anisotropy refers to the dependence of a material's internal energy on the direction of its magnetization with respect to the crystallographic axes. In hexagonal crystal structures, common to many rare-earth-cobalt compounds, the magnetocrystalline anisotropy energy can be described by anisotropy constants, primarily K1 and K2. A positive K1 value typically indicates a preferential alignment of magnetization along the c-axis, known as "easy-axis" anisotropy, which is crucial for permanent magnet applications.
For the compound CeCo5, the anisotropy constant (K1) at room temperature is reported to be 7.2 MJ/m³. uva.nl This value, while smaller than that of the high-performance permanent magnet material SmCo5, is still substantial. uva.nl Theoretical studies based on first-principles electronic structure calculations have been employed to understand the magnetic anisotropy in CeCo5. These calculations suggest that a Hubbard-U parameter of approximately 1 eV for the cobalt atoms is necessary to achieve a magnetic anisotropy value (10.9 MJ/m³) that aligns with experimental observations at low temperatures. cmu.edu
In the case of Ce2Co17, which can exist in both hexagonal and rhombohedral crystal structures, the magnetocrystalline anisotropy is more complex. Density functional theory investigations have revealed that the contribution to the anisotropy from the "dumbbell" cobalt sites (Co atoms at the 4f sites in the hexagonal structure and 6c sites in the rhombohedral structure) is significantly negative, favoring an "easy-plane" magnetization. cuni.cz However, these studies also show that replacing these dumbbell cobalt atoms with elements like iron or manganese can dramatically enhance the uniaxial anisotropy. cuni.cz
Saturation magnetization (Ms) represents the maximum magnetic moment that a material can achieve in a magnetic field. It is an intrinsic property determined by the magnetic moments of the constituent atoms and their alignment. In cerium-cobalt compounds, both cerium and cobalt atoms contribute to the total magnetic moment.
The Curie temperature (Tc) is a critical parameter for magnetic materials, representing the temperature at which a material loses its ferromagnetic or ferrimagnetic properties and becomes paramagnetic. A high Curie temperature is essential for applications where the magnet is exposed to elevated temperatures.
Similar to saturation magnetization, specific Curie temperature data for pure binary cerium-cobalt compounds is sparse in the available literature. However, research on substituted Ce-Co systems demonstrates the tunability of this property. For a single crystalline sample of Ce0.96Ta0.04Co4.35Zn0.65, the Curie temperature was determined to be 483 K. uva.nl The addition of iron in the compound Ce0.79Ta0.07Co3.77Fe0.89Zn0.47 was found to increase the Curie temperature to 800 K. uva.nl These findings suggest that the exchange interactions between the magnetic atoms, which govern the Curie temperature, are highly sensitive to the chemical composition of the alloy. In Ce2(Fe, Co)17 compounds, the substitution of iron with cobalt leads to an enhancement of the magnetic interactions and a consequent increase in the Curie temperature. arxiv.org
Magnetic Transitions and Ordering
The arrangement of magnetic moments in cerium-cobalt compounds can exhibit different types of long-range order, including ferromagnetism, ferrimagnetism, and antiferromagnetism. The nature of this ordering is a result of the competing exchange interactions between the magnetic ions.
In intermetallic compounds containing light rare-earth elements like cerium and 3d transition metals like cobalt, the coupling between the 4f and 3d magnetic moments is typically ferromagnetic. This parallel alignment of moments leads to a high net magnetization. The transition from a magnetically disordered (paramagnetic) state to an ordered ferromagnetic state occurs at the Curie temperature.
While specific ferromagnetic transition temperatures for binary Ce-Co compounds are not detailed in the provided search results, the ferromagnetic nature of compounds like CeCo5 is well-established. The substitution of cobalt with other elements can influence the strength of the ferromagnetic coupling and thus the transition temperature.
Antiferromagnetism, where neighboring magnetic moments align in an antiparallel fashion resulting in a low or zero net magnetization, is less commonly observed in binary rare-earth-cobalt compounds. However, studies on more complex cerium-cobalt-containing materials have revealed antiferromagnetic behavior.
For example, the ternary compound CeCo2P2 is reported to be a unique heavy-fermion system that exhibits antiferromagnetic ordering of the cobalt sublattice. This indicates that under certain structural and electronic conditions, the interactions between cobalt atoms can favor an antiferromagnetic arrangement. Another ternary compound, CeCoGe3, also shows multiple magnetic phase transitions, with neutron diffraction studies confirming the presence of magnetic Bragg peaks consistent with antiferromagnetic ordering below its Néel temperature.
It is important to note that these examples involve ternary compounds, and the presence of a third element (phosphorus or germanium) plays a crucial role in stabilizing the antiferromagnetic order. There is no clear evidence from the reviewed literature to suggest that binary cerium-cobalt compounds exhibit stable antiferromagnetic configurations.
Influence of Composition and Structure on Magnetism
Effect of Rare-Earth and Transition Metal Moments
In many rare-earth (RE) and transition metal (TM) intermetallic compounds, the magnetic structure can be pictured as two distinct sublattices, one for the rare-earth atoms and one for the transition metal atoms. aip.org Generally, the magnetic moments of the light rare-earth elements align ferromagnetically (parallel) with the transition metal moments, while the heavy rare-earth moments tend to align antiferromagnetically (anti-parallel). magnetism.eu
However, cerium-containing compounds often present an exception to this general trend. magnetism.eu The magnetic moment of cerium in intermetallic compounds can be significantly weaker than that of other rare-earth elements. tu-darmstadt.dearxiv.org This is attributed to the Kondo effect, where the localized 4f electron of cerium is screened by conduction electrons, leading to a suppression of the local magnetic moment. tu-darmstadt.dearxiv.org
In compounds with the general formula RCo₅ (where R is a rare-earth element), those with high-moment rare-earth elements like gadolinium exhibit a significant reduction in the total magnetic moment at low temperatures, suggesting an opposing alignment of the rare-earth and cobalt sublattices. aip.orgosti.gov Conversely, compounds with low-moment rare-earth elements, including cerium, show a different behavior. aip.orgosti.gov The magnetic behavior of these materials is largely dominated by the cobalt sublattice.
| Compound Type | Rare-Earth Element | Sublattice Alignment with Cobalt | Reference |
| RCo₅ | High-moment (e.g., Gd, Tb, Dy) | Antiferromagnetic (opposing) | aip.orgosti.gov |
| RCo₅ | Low-moment (e.g., Ce, Y) | --- | aip.orgosti.gov |
| Ce-Intermetallics | Cerium | Weak moment due to Kondo effect | tu-darmstadt.dearxiv.org |
Role of Strain and Chemical Substitution on Magnetic Anisotropy
Magnetic anisotropy, the preferential orientation of magnetization within a material, is a critical property for applications such as permanent magnets. This property can be significantly influenced by both external strain and internal chemical substitutions.
Strain: Epitaxial strain, which arises from the lattice mismatch between a thin film and its substrate, can strongly modify the magnetic anisotropy energy (MAE). aps.orgaps.org This strain can alter the crystal field splitting of electron orbitals, which in turn affects the magnetocrystalline anisotropy. aps.org For instance, in some oxide thin films, compressive strain can induce a perpendicular magnetic anisotropy, while tensile strain can lead to an in-plane anisotropy. aps.org
First-principles calculations on various compounds have shown that different substituent atoms can have varied effects. For example, in certain iron-based Heusler compounds, cobalt substitution tends to maintain a ferromagnetic ground state, while chromium or manganese substitution can lead to anti-parallel exchange coupling. frontiersin.org
The following table summarizes the effects of various substitutions on the magnetic properties of Ce-Fe-B type magnets:
| Substitution | Effect | Reference |
| Cobalt for Iron | Increases Curie Temperature | aip.orgosti.gov |
| Silicon | Improves Intrinsic Coercivity | aip.orgosti.gov |
| Neodymium for Cerium (up to 5.4 at.%) | Increases Magnetic Properties | aip.orgosti.gov |
| Neodymium for Cerium (> 5.4 at.%) | Decreases Coercivity | aip.org |
Magnetic Properties of Thin Films and Epitaxial Layers
The magnetic properties of cerium-cobalt materials can be significantly different when prepared as thin films or epitaxial layers compared to their bulk counterparts. This is due to factors such as reduced dimensionality, interfacial effects, and strain.
The crystal structure of thin films plays a crucial role in determining their magnetic behavior. For instance, cobalt thin films can exist in different crystal structures, such as hexagonal-close-packed (hcp) or face-centered-cubic (fcc), and the magnetic properties are highly dependent on the specific phase. aps.org The growth of these films on a seed layer can influence the resulting crystal structure and, consequently, the magnetic anisotropy. aps.org
Epitaxial growth, where the crystal lattice of the thin film is aligned with that of the substrate, allows for precise control over the film's structure and strain state. In epitaxially grown fcc cobalt films on a Cu(100) substrate, the magnetic moments were found to lie within the film plane, with the easy axes of magnetization along the <110> directions for films thicker than 3 monolayers. researchgate.net
The surface morphology and the nature of the buffer layer can also be used to tune the magnetic properties of thin films. For example, the coercive field of cobalt ultrathin films can be controlled by varying the thickness and roughness of an underlying gold or copper layer. arxiv.org
In the case of cobalt ferrite (B1171679) thin films prepared by reactive solid phase epitaxy, a partially inverse spinel structure was observed. mdpi.com The saturation magnetization of these films was found to decrease with an increasing cobalt concentration. mdpi.com
Magnetotransport Studies in Cerium-Cobalt Systems (e.g., CeCoIn₅)
The heavy-fermion superconductor CeCoIn₅ is a prominent example of a cerium-cobalt system that exhibits fascinating magnetotransport properties, largely influenced by its proximity to a magnetic quantum critical point (QCP). science24.comusherbrooke.ca A QCP is a point in the phase diagram, accessed at absolute zero temperature by tuning a non-thermal parameter like pressure or magnetic field, where a magnetic phase transition occurs.
The electrical resistivity of CeCoIn₅ displays non-Fermi-liquid (nFL) behavior at low temperatures, characterized by a nearly linear dependence on temperature, which is a common feature of materials near a QCP. science24.comescholarship.org This is in contrast to the T² dependence expected for conventional Fermi liquids.
Applying a magnetic field can suppress the superconductivity and tune the system towards the QCP. In CeCoIn₅, the application of a magnetic field along the c-axis restores the Fermi-liquid behavior, with the resistivity following a ρ = ρ₀ + AT² relationship at high fields. science24.com The coefficient A, which is a measure of the electron-electron scattering, diverges as the magnetic field approaches a critical value, providing strong evidence for a field-induced QCP. science24.com This critical point is thought to be associated with an underlying antiferromagnetic phase that is masked by the superconducting state. science24.comusherbrooke.ca
The table below summarizes key magnetotransport characteristics of CeCoIn₅:
| Property | Observation | Significance | Reference |
| Resistivity vs. Temperature (low T, zero field) | Nearly linear (non-Fermi-liquid) | Proximity to a quantum critical point | science24.comescholarship.org |
| Resistivity vs. Temperature (high magnetic field) | ρ = ρ₀ + AT² (Fermi-liquid) | Magnetic field tunes the system away from the QCP | science24.com |
| Coefficient A of T² resistivity | Diverges as B approaches a critical field Bcr | Evidence of a field-induced quantum critical point | science24.com |
Thermoelectric Materials Research
Cerium-Cobalt Based Skutterudites (e.g., CexCo4Sb12)
Cerium-cobalt based skutterudites, particularly those with the formula CexCo4Sb12, are a significant class of materials in thermoelectric research. Their crystal structure contains voids that can be filled with guest atoms, like cerium, to modify their thermal and electrical transport properties.
The efficiency of skutterudite (B1172440) materials can be significantly enhanced by filling the voids within their crystal structure. For the CoSb3-based skutterudite, the filling fraction of cerium (Ce) is a critical parameter that is influenced by both the synthesis method and the presence of other elements.
Filling Limits: In the pure cobalt triantimonide (CoSb3) structure, cerium can be inserted into approximately 10% of the available voids. aps.org However, this filling limit can be increased through compositional modifications, such as the substitution of iron (Fe) for cobalt. aps.org In Fe-substituted p-type skutterudites, such as CexFe3CoSb12, the maximum filling fraction of Ce has been found to reach as high as 0.73. mdpi.com The specific filling level is highly dependent on the preparation method used. semanticscholar.org For instance, a study utilizing a temperature gradient zone melting (TGZM) method achieved a maximum Ce filling fraction of 0.73 in a sample with the nominal composition Ce1.25Fe3CoSb12. mdpi.comsemanticscholar.org
Synthesis Conditions: Various synthesis techniques have been employed to produce cerium-filled cobalt skutterudites, each influencing the final properties of the material. Common methods include:
Mechanical Alloying and Spark Plasma Sintering (MA-SPS): This process involves initially preparing the material through mechanical alloying of elementary powders, followed by densification using spark plasma sintering. researchgate.net
Temperature Gradient Zone Melting (TGZM): This novel method has been successfully used to prepare Ce-filled p-type CexFe3CoSb12. mdpi.com
Arc Melting: This technique has been used to prepare n-type Ce-filled CoSb3. semanticscholar.org
Gas-Phase Atomization and Sintering: Another approach to producing p-type CoSb3-based skutterudites with high Ce filling fractions. semanticscholar.org
Scanning Laser Melting with Spark Plasma Sintering: This combination has also been reported for the synthesis of p-type cerium-filled skutterudites. semanticscholar.org
The thermoelectric performance of CexCo4Sb12 is determined by its transport properties, including the Seebeck coefficient, electrical conductivity, and power factor. The filling of voids with cerium atoms plays a crucial role in tuning these parameters.
Depending on the concentration of cerium, CexCo4Sb12 can exhibit either p-type or n-type semiconductor behavior. researchgate.net The introduction of trivalent cerium into the voids of the host CoSb3 structure results in n-type doping. aps.org A key advantage of these n-type materials is that, despite having lower electron mobility compared to the hole mobility in p-type samples, they maintain large Seebeck coefficient values even at high electron concentrations due to their large electron masses. aps.org
In a study on CexFe3CoSb12 prepared by the TGZM method, the synergistic effect of Fe substitution and Ce-filling led to an optimized Hall carrier concentration (nH) of 1.03 × 10^20 cm^−3. mdpi.com This optimization resulted in a high Seebeck coefficient of 168 μV K^−1 at 693 K, which in turn produced a high power factor (S²σ) of 14.4 μW cm^−1 K^−2 at the same temperature for the Ce1.25Fe3CoSb12 sample. mdpi.com
Table 1: Thermoelectric Transport Properties of Ce-Filled Skutterudites
| Compound | Synthesis Method | Carrier Type | Max. Seebeck Coefficient (S) | Max. Power Factor (S²σ) | Temperature |
|---|---|---|---|---|---|
| Ce1.0Co4Sb12 | MA-SPS | N/A | N/A | N/A | 100-500°C |
| CexFe3CoSb12 | Arc Melting | n-type | Large values at high electron concentrations | N/A | N/A |
Data compiled from multiple sources. aps.orgmdpi.comresearchgate.net
A primary challenge in developing high-efficiency thermoelectric materials is reducing the lattice thermal conductivity without negatively impacting the electrical properties. For skutterudites, a key strategy is the introduction of "rattling" atoms into the structural voids.
Filling the voids with cerium atoms is highly effective at depressing thermal conductivity. aps.org This reduction is significant even at small filling fractions of just 5%. aps.org The mechanism behind this is the "rattling" effect of the loosely bound Ce filler atoms, which strongly strengthens phonon scattering, thereby reducing the lattice thermal conductivity (κl). mdpi.com In the Ce1.25Fe3CoSb12 system, this strategy led to a low κl of 0.91 W m^−1 K^−1 at 693 K. mdpi.com
Furthermore, creating an inhomogeneous, nanoscale distribution of the filler atoms can enhance phonon scattering over a broad spectrum, leading to a substantial reduction in total thermal conductivity. researchgate.net For example, a mischmetal-filled skutterudite (containing mostly Ce and La) achieved a total thermal conductivity of 1.51 W m^−1 K^−1 at 773 K, a reduction by a factor of three compared to unfilled CoSb3. researchgate.net
Table 2: Thermal Conductivity of Ce-Filled Skutterudites
| Compound | Filling Fraction (Ce) | Key Reduction Mechanism | Lattice Thermal Conductivity (κl) | Temperature |
|---|---|---|---|---|
| CexCo4Sb12 | ~0.05 | Rattling of Ce ions | Strongly depressed | N/A |
| Ce1.25Fe3CoSb12 | 0.73 | Rattling of Ce fillers | 0.91 W m⁻¹ K⁻¹ | 693 K |
Data compiled from multiple sources. aps.orgmdpi.comresearchgate.net
Cerium and Cobalt Doping in Bismuth Selenide (B1212193) (Bi2Se3) Systems
Bismuth selenide (Bi2Se3) is another promising thermoelectric material. Its properties can be significantly enhanced through strategic doping with elements like cerium and cobalt.
A novel approach to improving the thermoelectric performance of Bi2Se3 involves the counter-doping of the material with both isovalent cerium and aliovalent cobalt. mdpi.comnih.gov This synergistic strategy has been shown to enhance energy conversion efficiency by simultaneously optimizing the material's electrical and thermal properties. mdpi.comnih.gov
The combined effect of Ce and Co doping leads to a high power factor and low thermal conductivity. mdpi.comnih.gov This results in a notable improvement in the thermoelectric figure of merit (zT), which is a key indicator of a material's efficiency. mdpi.com For an optimized doping concentration of 0.01 at. % in a Bi2−xCexCo2x3Se3 system, a zT value of 0.55 was achieved at 473 K. mdpi.comnih.gov This enhancement is attributed to the unique design of the eco-friendly material system, which harnesses the full potential of Bi2Se3 for thermoelectric generation. mdpi.com The incorporation of Co and Ce also effectively scatters heat-carrying phonons, reducing the total thermal conductivity to as low as 0.51 Wm^−1K^−1 at 473 K for a doping concentration of x = 0.05 at. %. mdpi.com
A significant challenge in thermoelectric material development is the interdependent nature of the Seebeck coefficient (S) and electrical conductivity (σ); typically, enhancing one degrades the other. However, the counter-doping of Bi2Se3 with cerium and cobalt offers a pathway to decouple and simultaneously improve these properties. mdpi.comresearchgate.net
Table 3: Properties of Ce and Co Doped Bi2Se3
| Doping System | Key Effect | Seebeck Coefficient (S) | Electrical Conductivity (σ) | zT | Temperature |
|---|---|---|---|---|---|
| Bi2−xCexCo2x3Se3 (x=0.01 at. %) | Synergistic counter-doping | Enhanced | Enhanced | 0.55 | 473 K |
| Pristine Bi2Se3 | Baseline | -115 μV K⁻¹ (RT) | N/A | N/A | Room Temp. |
Data compiled from multiple sources. mdpi.comnih.gov
Carrier Concentration and Density of States Modulation
Modulating carrier concentration (n) and the electronic density of states (DOS) near the Fermi level are fundamental strategies for optimizing the thermoelectric properties of materials. researchgate.net In cerium-cobalt systems, particularly when used as dopants, these parameters can be effectively tuned to enhance performance. The Seebeck coefficient (S), a key component of the thermoelectric figure of merit, is intrinsically linked to carrier concentration and the density of states. researchgate.netyoutube.com Generally, increasing the carrier concentration has a positive effect on energy band degeneration and increasing the effective mass, which can improve thermoelectric performance. frontiersin.org
A strategic approach involves counter-doping, where both isovalent and aliovalent elements are introduced into a host material. semanticscholar.org In a Bi2Se3 system, for instance, the introduction of cerium and cobalt as counter-dopants serves to strategically modify the electronic structure. semanticscholar.org The substitution of isovalent cerium for bismuth can simultaneously enhance the Seebeck coefficient and electrical conductivity by minimizing ionized impurity scattering. semanticscholar.org Concurrently, the addition of aliovalent transition metals like cobalt can boost the average electronegativity, which improves the delocalization of valence electrons. semanticscholar.org This creates a new energy state near the Fermi energy that acts as an electron source for the conduction band, thereby improving the density of states for conducting electrons. semanticscholar.org
Research on a (Bi2−xCexCo2xSe3) system demonstrated that increasing the Ce–Co impurity content leads to a noticeable shift of the XRD peaks to a lower 2θ angle, indicating a lattice expansion caused by the dopants. semanticscholar.org This structural modification is directly tied to the changes in electronic properties. The table below details the changes in lattice parameters with varying doping concentrations.
Table 1: Lattice Parameters of Ce-Co Counter-Doped Bi2Se3 Samples
| Sample Designation | Doping Conc. (x at. %) | a-axis (Å) | c-axis (Å) |
|---|---|---|---|
| BS | 0 | 4.1418 | 28.6188 |
| BCCS-0.01 | 0.01 | - | - |
| BCCS-0.05 | 0.05 | - | - |
| BCCS-0.15 | 0.15 | 4.1832 | 27.7219 |
Data sourced from a 2023 study on eco-friendly cerium-cobalt counter-doped Bi2Se3. semanticscholar.org
This strategic doping and the resultant modulation of the electronic structure are crucial for enhancing the material's power factor, a primary determinant of thermoelectric efficiency. semanticscholar.org
Cobalt-Based Melt-Spun Ribbons for Thermoelectric Applications
Melt spinning is a rapid solidification technique used to produce materials with fine microstructures, nanocrystalline grains, and novel properties. researchgate.netmdpi.commdpi.com This process involves ejecting a molten alloy onto a rapidly rotating wheel, leading to cooling rates that can produce amorphous or nanocrystalline ribbons. mdpi.com The technique has been widely applied in the preparation of various thermoelectric materials, including PbTe, skutterudite compounds, and Bi2Te3-based alloys, as it can create a high density of grain boundaries and defects that are effective at scattering phonons and reducing lattice thermal conductivity. mdpi.commdpi.com
In the context of cobalt-based alloys, melt spinning has been extensively used to develop materials with specific magnetic properties. researchgate.netbohrium.com For example, studies have investigated the structure and magnetic properties of melt-spun ribbons of Sm(Co,Fe,Cu,Zr)z and Fe-Co-B-(P)-Cu alloys. researchgate.netbohrium.com These studies show that the rapid solidification process can achieve unique microstructures that influence magnetic coercivity and softness. researchgate.net
Optimization of Thermoelectric Performance (Figure of Merit, Power Factor)
The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σ/κ)T, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. mdpi.comnih.gov The term S²σ is known as the power factor (PF), which represents the electrical power generating capability of the material. mdpi.com A primary goal in thermoelectric research is to maximize the ZT value, which involves the complex task of optimizing these interdependent properties. mdpi.comnih.gov
In cerium-cobalt systems, optimization strategies often focus on enhancing the power factor while simultaneously reducing thermal conductivity. semanticscholar.org The counter-doping of a Bi2Se3 host material with both cerium and cobalt has been shown to be an effective strategy. semanticscholar.org This approach enhances the Seebeck coefficient and electrical conductivity at the same time, leading to a high power factor. semanticscholar.org For an optimized doping concentration (x = 0.01 at. %), a remarkable improvement in the figure of merit (zT = 0.55) at 473 K was achieved. semanticscholar.org This enhancement was attributed to the high power factor combined with low thermal conductivity. semanticscholar.org
Another approach in cobalt-containing systems involves carrier compensation. In heavily Co-doped Cu2SnS3, for example, the high electrical conductivity often leads to a high electronic thermal conductivity, limiting the ZT. By introducing antimony (Sb) as a dopant, the carrier concentration can be reduced. nih.gov This strategy enhances the Seebeck coefficient, maintains a high power factor of around 10.5 μW cm⁻¹ K⁻² at ~773 K, and simultaneously reduces electronic thermal conductivity. nih.gov Coupled with a reduction in lattice thermal conductivity from the alloying effect, a peak ZT of approximately 0.88 at 773 K was achieved for Cu2Sn0.74Sb0.06Co0.2S3. nih.gov
These research findings demonstrate that through strategic doping and microstructural engineering, the thermoelectric performance of cobalt-based systems, including those with cerium, can be significantly optimized.
Table 2: Optimized Thermoelectric Properties of Select Cobalt-Containing Compounds
| Compound | Temperature (K) | Power Factor (PF) | Figure of Merit (ZT) |
|---|---|---|---|
| Bi2−xCexCo2xSe3 (x=0.01) | 473 | - | 0.55 |
| Cu2Sn0.74Sb0.06Co0.2S3 | 773 | ~10.5 μW cm⁻¹ K⁻² | ~0.88 |
Data sourced from studies on counter-doped Bi2Se3 and carrier-compensated Cu2SnS3. semanticscholar.orgnih.gov
Advanced Characterization Techniques in Cerium Cobalt Research
Structural Characterization
The arrangement of atoms and the resulting microstructure are critical determinants of a material's physical and chemical properties. Structural characterization techniques are therefore essential in the research and development of cerium-cobalt compounds.
X-ray Diffraction (XRD) for Phase Identification and Crystal Structure
X-ray Diffraction (XRD) is a cornerstone technique for the non-destructive analysis of crystalline materials. It is extensively used in cerium-cobalt research to identify the crystalline phases present in a sample and to determine their crystal structure. The technique relies on the principle of Bragg's Law, where a beam of X-rays is scattered by the periodic arrangement of atoms in a crystal lattice. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase.
Phase Identification: In the study of Ce-Co systems, XRD is the primary tool for qualitative phase analysis. By comparing the experimental diffraction pattern with standard patterns from reference databases, such as the International Centre for Diffraction Data (ICDD), researchers can identify the specific cerium-cobalt intermetallic compounds, oxides, or any secondary phases and impurities present in their samples. For example, in the synthesis of iron-cobalt-cerium mixed oxide nanocatalysts, XRD is used to confirm the formation of the desired phases and to monitor their stability under different synthesis conditions. Analysis of Ce-Co-Cu electrocatalysts and perovskite-type oxides like La1−xCexCoO3 also relies on XRD to identify the constituent phases.
Crystal Structure Determination: Beyond simple phase identification, XRD provides detailed information about the crystal structure, including lattice parameters, unit cell volume, and atomic positions. A powerful method for extracting this information from powder diffraction data is Rietveld refinement. This technique involves fitting a calculated theoretical diffraction profile to the entire measured experimental pattern, allowing for the precise determination of structural parameters.
In the analysis of cerium-doped lanthanum cobaltite (B72492) (La1−xCexCoO3), Rietveld refinement of XRD data was employed to investigate the solubility of cerium in the host lattice. The analysis revealed that a model combining a main cubic perovskite lattice with a secondary phase provided the best fit to the experimental data. Similarly, for a green-synthesized perovskite, Sr0.8Ce0.2Fe0.8Co0.2O3, Rietveld refinement confirmed a cubic structure with the space group Pm-3m and was used to extract important structural details. The study of cerium-containing intermetallic homologous series, such as CexCoyGezSny, also involves detailed single-crystal structural modeling, which provides precise atomic coordinates and bonding information.
The data obtained from XRD analysis is crucial for establishing structure-property relationships in cerium-cobalt materials.
| Compound | Crystal System | Space Group | Key Findings from XRD | Reference |
|---|---|---|---|---|
| La1-xCexCoO3 | Cubic (main phase) | Not specified | Phase identification of main perovskite phase and a secondary phase; Rietveld refinement confirmed the cubic model as the best fit. | |
| Sr0.8Ce0.2Fe0.8Co0.2O3 | Cubic | Pm-3m | Confirmed cubic perovskite structure; identified a secondary Fe2O3 phase; Rietveld refinement used to extract structural details. | |
| YBa1.5K0.5Co3O8 | Tetragonal | Not specified | Crystal structure refined using Rietveld analysis, showing a structure similar to tetragonal YBa2Cu3Oγ. | |
| Ce5Co4+xGe13-ySny | Complex Intermetallic | Not specified | Detailed single crystal structural modeling performed. |
Scanning Electron Microscopy (SEM) for Morphology and Microstructure
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface. In the context of cerium-cobalt research, SEM provides critical information about the material's morphology (the shape and size of particles) and microstructure (the arrangement and distribution of phases). By scanning a focused beam of electrons over a sample, SEM generates images that reveal topographical and compositional variations on the surface.
Morphological Analysis: SEM is instrumental in visualizing the external features of Ce-Co compounds, particularly in nanoparticle synthesis. For instance, in studies of cobalt-doped cerium oxide (CeO2:Co) nanoparticles, SEM analysis has shown that undoped CeO2 particles exhibit a cube-shaped morphology. Upon the introduction of cobalt, a slight distortion in this cubic shape is observed, and the appearance of "small leaves or feathers like structures" has been reported. This change in morphology with cobalt doping is a key finding, as the surface structure can significantly influence the material's catalytic activity. Other studies on pure cerium oxide have identified nanosized spherical particles, providing a baseline for understanding the effects of cobalt addition.
Microstructural Characterization: For bulk cerium-cobalt alloys and composites, SEM is essential for characterizing the microstructure. It allows researchers to identify the different phases present and observe their spatial distribution, size, and shape. In Al-Co binary alloys, for example, SEM imaging has distinguished a pro-eutectic α-Al phase and an Al/Al9Co2 eutectic structure, with the eutectic exhibiting a rod-like morphology. Similarly, in Al-Ce alloys, a lamellar eutectic structure composed of α-Al and Al11Ce3 phases was identified. In more complex Co-based alloys, SEM reveals features such as interdendritic inclusions of a secondary σ-phase and the evolution of phase distribution during processing. This microstructural information is vital for understanding the mechanical and physical properties of these alloys.
The insights gained from SEM are crucial for controlling the synthesis process to achieve desired particle shapes and for tailoring the microstructure of alloys to optimize their performance.
| Material System | Observed Features | Key Findings from SEM | Reference |
|---|---|---|---|
| Cobalt-doped Cerium Oxide (CeO2:Co) NPs | Particle shape, surface features | Undoped CeO2 shows a cube-shaped morphology. Cobalt doping causes slight distortion and the formation of leaf-like structures on the surface. | |
| Al-Co Binary Alloy | Eutectic structure, phase distribution | Revealed a pro-eutectic α-Al phase alongside a rod-like eutectic of Al/Al9Co2. | |
| Al-Ce Binary Alloy | Eutectic structure, phase distribution | Identified a lamellar (plate-like) eutectic microstructure consisting of α-Al and Al11Ce3 phases. | |
| Co-Cr-Mo Alloy | Phase distribution, dendritic structures | Showed a cobalt-based solid solution matrix with intermetallic (σ-phase) precipitates along the boundaries of dendritic cells. |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Analysis
While SEM provides surface information, Transmission Electron Microscopy (TEM) and its advanced variant, High-Resolution TEM (HRTEM), offer insights into the internal structure of materials at the nanoscale. By passing a high-energy electron beam through an ultra-thin sample, TEM can reveal details about particle size, shape, and crystallinity. HRTEM provides even greater magnification, allowing for the direct visualization of atomic lattices, crystal defects, and interfaces.
In the study of cerium-cobalt nanomaterials, TEM and HRTEM are indispensable for a comprehensive nanostructural analysis.
Particle Size and Crystallinity: TEM is routinely used to determine the primary particle size and distribution of Ce-Co nanoparticles with high accuracy. For example, in Co-Ce catalysts, TEM analysis has been used to measure nanoparticle sizes, showing that the addition of promoters like Barium can lead to smaller particles and a narrower size distribution (5-12 nm). HRTEM images of cobalt-doped ceria nanoparticles have confirmed the presence of well-crystalline, spherical particles with sizes around 10 nm. Furthermore, Selected Area Electron Diffraction (SAED), a technique performed within the TEM, can be used to confirm the polycrystalline nature of the synthesized materials.
Atomic-Level Structure: HRTEM is uniquely capable of resolving the atomic planes within a crystal. For Co-doped ceria (Co-CeO2) nanoparticles, HRTEM has been used to measure the lattice spacing, revealing a d-spacing of 0.31 nm, which corresponds to the (111) plane of the cubic CeO2 structure. This confirms that the ceria crystal structure is maintained even after the incorporation of cobalt dopants. In composite nanostructures, such as Co-CeO2 catalysts embedded in SnO2 nanofibers, HRTEM can distinguish the different components by resolving their distinct lattice fringes, for instance, identifying the (200) plane of Co-CeO2 and the (110) plane of SnO2. This level of detail is critical for understanding how different components are integrated at the nanoscale.
The dynamics of structural changes can also be observed in real-time using in situ environmental TEM, which allows for the study of oxidation and reduction processes in cobalt and cerium-based nanoparticles under gaseous environments.
| Material System | Technique | Key Nanostructural Findings | Reference |
|---|---|---|---|
| Co-doped CeO2 NPs | HRTEM, SAED | Revealed well-crystalline, spherical nanoparticles (~10 nm); SAED confirmed polycrystalline cubic structure. | |
| Co-CeO2 NPs | HRTEM | Measured lattice spacing of 0.31 nm, corresponding to the (111) plane of CeO2, confirming the integrity of the crystal structure after doping. | |
| Co-Ce Catalysts | TEM | Determined nanoparticle size distribution, showing a range of 9-25 nm. Addition of Ba promoter narrowed the range to 5-12 nm. | |
| Co-CeO2@SnO2 NFs | HRTEM | Distinguished the lattice planes of both components in the composite, with a spacing of 0.27 nm for Co-CeO2 (200) and 0.34 nm for SnO2 (110). |
Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. It is typically integrated with an SEM or STEM. When the electron beam from the microscope strikes the sample, atoms within the sample are excited and emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification of the elements present. By scanning the electron beam across an area, EDS can generate two-dimensional maps that visualize the spatial distribution of different elements.
In cerium-cobalt research, EDS is crucial for confirming the elemental composition and assessing the homogeneity of the material. For synthesized materials like cobalt-doped ceria (Co-CeO2) nanoparticles, EDS mapping is the definitive method to verify that the cobalt dopant is distributed uniformly within the ceria host material. Research has shown that EDS mapping of Co-CeO2 nanoparticles confirms the homogeneous distribution of cerium, oxygen, and cobalt throughout the particles, with no evidence of phase separation or isolated cobalt clusters. This is a critical result, as it provides strong evidence for the successful incorporation of cobalt into the ceria lattice, which is essential for tailoring the material's catalytic or electronic properties.
For more complex composite materials, such as Co-CeO2 nanoparticles supported on SnO2 nanofibers, EDS elemental mapping can confirm the location of each constituent. Maps for Sn, O, Ce, and Co clearly show the distribution of the Co-CeO2 phase on the SnO2 support, providing a complete picture of the composite's architecture.
| Material System | Coupled Technique | Key Findings from EDS Mapping | Reference |
|---|---|---|---|
| Cobalt-doped Ceria (Co-CeO2) NPs | STEM | Revealed a homogeneous distribution of Ce, O, and Co elements throughout the nanoparticles, indicating successful and uniform doping without phase separation. | |
| Co-CeO2@SnO2 Nanofibers | STEM | Confirmed the presence and mapped the distinct distributions of all constituent elements (Sn, O, Ce, Co), visualizing the loading of the Co-CeO2 phase onto the SnO2 nanofibers. | |
| Manganese-doped Ceria (Mn-CeO2) NPs | STEM | Demonstrated the uniform distribution of Mn dopant within the ceria nanoparticles, analogous to findings in Co-doped systems. |
Spectroscopic Characterization
Spectroscopic techniques probe the interaction of electromagnetic radiation with a material to provide information about its chemical composition, bonding, and electronic structure. These methods are vital for understanding the surface chemistry that often governs the performance of cerium-cobalt materials in applications like catalysis.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique for investigating the chemical composition and, most importantly, the oxidation states of elements within the top few nanometers of a material's surface. The technique involves irradiating a sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. Since the binding energy is characteristic of the element and its chemical environment, XPS provides detailed insights into the surface chemistry.
In the study of cerium-cobalt compounds, XPS is essential for determining the valence states of both cerium and cobalt, which are critical to the material's redox properties.
Cobalt Oxidation States (Co 2p): The Co 2p core-level spectrum is analyzed to determine the oxidation state of cobalt. In cobalt-doped ceria (Co-CeO2) nanoparticles, XPS analysis has revealed the presence of both Co²⁺ and Co³⁺ valence states on the surface, with characteristic peaks observed at binding energies around 782.5 eV and 780.4 eV, respectively. The ability to distinguish and quantify these states is crucial, as their ratio can significantly impact catalytic activity. Furthermore, XPS can be used to monitor chemical changes during material processing, such as confirming the complete reduction of cobalt oxides to metallic cobalt (Co⁰) in catalyst activation procedures.
Cerium Oxidation States (Ce 3d): The Ce 3d spectrum is notoriously complex due to final state effects and multiplet splitting, but it provides a detailed fingerprint of the cerium oxidation states. The spectrum is typically deconvoluted into multiple peaks corresponding to Ce³⁺ and Ce⁴⁺ states. The presence of a distinct peak at approximately 917 eV is a hallmark of the Ce⁴⁺ state. The quantification of the Ce³⁺/Ce⁴⁺ ratio on the surface is a primary application of XPS in ceria-based materials, as the concentration of Ce³⁺ is directly related to the number of oxygen vacancies, which are often the active sites in catalytic reactions.
Surface Oxygen Species (O 1s): Analysis of the O 1s spectrum allows for the differentiation of various oxygen species. For example, in Co-CeO2@SnO2 materials, the O 1s spectrum can be deconvoluted to distinguish between lattice oxygen (O²⁻) and more reactive surface-adsorbed oxygen species (O⁻), providing insight into the surface's reactivity.
| Material System | Spectral Region | Key Findings from XPS | Reference |
|---|---|---|---|
| Cobalt-doped Ceria (Co-CeO2) | Co 2p | Confirmed the coexistence of Co2+ and Co3+ oxidation states on the surface. | |
| Cobalt-doped Ceria (Co-CeO2) | Ce 3d | Analysis of complex multiplet splitting allows for the quantification of the surface Ce3+/Ce4+ ratio. | |
| Cobalt-Ceria Catalyst | Co 2p, Ce 3d | Monitored the reduction of cobalt oxide to metallic Co and confirmed the prevalence of Ce4+ on the surface after H2 treatment. | |
| Fe-Co-Ce Mixed Oxide | Co 2p, Ce 3d | Used to determine the chemical states of both cobalt and cerium in a complex multi-metal oxide. | |
| Co-CeO2@SnO2 | O 1s | Distinguished between lattice oxygen (Olatt) and surface-adsorbed oxygen (O-) species. |
This article is intended for informational purposes only and does not constitute professional advice. The compounds mentioned are for research and development applications.
Table of Mentioned Compounds
| Compound Name | Formula |
|---|---|
| Lanthanum Cerium Cobalt Oxide | La1-xCexCoO3 |
| Strontium Cerium Iron Cobalt Oxide | Sr0.8Ce0.2Fe0.8Co0.2O3 |
| Iron(III) Oxide | Fe2O3 |
| Yttrium Barium Potassium Cobalt Oxide | YBa1.5K0.5Co3O8 |
| Yttrium Barium Copper Oxide | YBa2Cu3Oγ |
| Cerium Cobalt Germanium Tin | Ce5Co4+xGe13-ySny |
| Cerium Cobalt Germanium Tin | CexCoyGezSny |
| Cerium Cobalt Copper Oxide | Ce-Co-Cu Oxides |
| Iron Cobalt Cerium Oxide | Fe-Co-Ce Oxides |
| Cerium(IV) Oxide / Ceria | CeO2 |
| Aluminium Cobalt | Al9Co2 |
| Aluminium Cerium | Al11Ce3 |
| Cobalt Chromium Molybdenum Alloy | Co-Cr-Mo |
| Tin(IV) Oxide / Stannic Oxide | SnO2 |
| Cobalt Cerium Barium Oxide | Co-Ce-Ba Oxides |
| Manganese Doped Ceria | Mn-CeO2 |
| Potassium Cobalt Ceria | K-Co/CeO2 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the chemical bonds and functional groups within a material. In the study of cerium-cobalt oxides, FTIR is primarily used to investigate the metal-oxygen vibrational modes and the influence of cobalt doping on the ceria lattice.
The FTIR spectra of cerium-cobalt mixed oxides typically exhibit characteristic absorption bands in the low-frequency region, which are associated with the stretching vibrations of metal-oxygen (M-O) bonds. The primary absorption band for ceria (CeO₂) is typically observed in the range of 400-600 cm⁻¹. This band is attributed to the Ce-O stretching vibration. The introduction of cobalt into the ceria lattice can lead to shifts in the position and changes in the intensity of this band, indicating a modification of the Ce-O bond environment.
For instance, in cobalt-doped ceria nanoparticles, a prominent band around 500 cm⁻¹ corresponding to the Ce-O stretching mode is often observed. The presence of cobalt can also introduce new vibrational modes. For example, stretching vibrations characteristic of Co₃O₄ with a spinel structure have been identified at approximately 554 cm⁻¹ and 659 cm⁻¹. The presence of these bands can confirm the formation of a mixed oxide phase or the existence of separate cobalt oxide phases within the cerium oxide matrix.
Additional bands observed in the higher frequency regions of the FTIR spectra are often related to the presence of hydroxyl groups (-OH) from adsorbed water molecules or residual organic precursors from the synthesis process. A broad band around 3400 cm⁻¹ and a sharper peak around 1630 cm⁻¹ are commonly assigned to the O-H stretching and H-O-H bending vibrations of adsorbed water, respectively.
Interactive Data Table: FTIR Peak Assignments for Cerium-Cobalt Oxides
| Wavenumber (cm⁻¹) | Assignment | Reference Compound(s) |
| ~3400 | O-H stretching of adsorbed water | Co-doped CeO₂ |
| ~1630 | H-O-H bending of adsorbed water | Co-doped CeO₂ |
| ~659 | Co-O stretching vibration | Co₃O₄ (spinel) |
| ~554 | Co-O stretching vibration | Co₃O₄ (spinel) |
| ~500 | Ce-O stretching vibration | CeO₂ |
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a material. It is particularly sensitive to the crystal structure, phase composition, and the presence of defects such as oxygen vacancies in metal oxides. In cerium-cobalt research, Raman spectroscopy is extensively used to characterize the structural integrity of the ceria lattice upon cobalt doping and to quantify the concentration of oxygen vacancies, which are often crucial for catalytic activity.
The Raman spectrum of pure crystalline ceria is dominated by a single, strong peak located at approximately 464 cm⁻¹. This peak is assigned to the F₂g vibrational mode of the cubic fluorite structure of CeO₂. The position, intensity, and width of this peak are highly sensitive to the local structure and any perturbations within the lattice.
When cobalt is introduced into the ceria lattice, several changes in the Raman spectrum can be observed. A shift in the F₂g peak to lower wavenumbers is often reported. This redshift is attributed to lattice expansion and the presence of oxygen vacancies created to compensate for the charge difference between Ce⁴⁺ and the dopant cobalt ions. Additionally, the peak may broaden, which is indicative of a decrease in crystallite size and an increase in structural disorder.
Furthermore, the doping with cobalt can induce the appearance of new bands in the Raman spectrum. A band in the region of 550-600 cm⁻¹ is frequently observed in doped ceria systems and is widely attributed to the presence of oxygen vacancies. The intensity of this band can be correlated with the concentration of these defects. Another weak band around 250 cm⁻¹, assigned to a second-order Raman mode, can also be influenced by the presence of cobalt and associated defects. acs.org In some cases, characteristic Raman peaks for cobalt oxide phases, such as Co₃O₄ (with major peaks around 480, 520, and 690 cm⁻¹), may also be detected if a separate cobalt oxide phase is present.
Interactive Data Table: Raman Peak Analysis in Cerium-Cobalt Systems
| Wavenumber (cm⁻¹) | Assignment | Significance in Cerium-Cobalt Research |
| ~464 | F₂g mode of cubic CeO₂ | Indicates the integrity of the ceria fluorite structure. A redshift suggests lattice strain and defects. |
| ~550-600 | Oxygen vacancies | The intensity of this peak is often correlated with the concentration of oxygen vacancies, which are critical for catalytic performance. |
| ~250 | Second-order Raman mode | Changes in this band can also indicate structural modifications due to cobalt doping. |
| ~480, 520, 690 | Vibrational modes of Co₃O₄ | Indicates the presence of a separate cobalt oxide phase. |
Ultraviolet-Visible (UV-vis) Spectroscopy
Ultraviolet-visible (UV-vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a material. In the context of cerium-cobalt compounds, UV-vis spectroscopy, often performed in a diffuse reflectance mode (DRS), is a valuable tool for probing the electronic structure and determining the optical band gap of these materials.
The UV-vis spectrum of pure cerium oxide nanoparticles typically shows a strong absorption in the UV region, with an absorption edge around 400 nm. This absorption is due to the charge transfer transition from the O 2p valence band to the Ce 4f conduction band. The position of this absorption edge is directly related to the band gap energy of the material.
The incorporation of cobalt into the ceria lattice significantly influences the optical properties. A common observation is a redshift in the absorption edge towards the visible light region upon cobalt doping. This redshift indicates a decrease in the band gap energy of the material. The reduction in the band gap is attributed to the formation of defect states within the band gap and the strong electronic interactions between cobalt and cerium ions. A lower band gap energy can be advantageous for applications in photocatalysis, as it allows the material to absorb a larger portion of the solar spectrum.
The band gap energy (Eg) can be estimated from the UV-vis absorption data using the Tauc plot method. For a direct band gap semiconductor like ceria, a plot of (αhν)² versus photon energy (hν), where α is the absorption coefficient, will show a linear region that can be extrapolated to the energy axis to determine the band gap. Studies have shown that the band gap of ceria can be tuned by varying the concentration of the cobalt dopant.
Interactive Data Table: UV-vis Spectroscopy Data for Cerium-Cobalt Oxides
| Material | Absorption Maximum (nm) | Estimated Band Gap (eV) | Key Findings |
| Pure CeO₂ | ~300-350 | ~3.2-3.6 | Strong absorption in the UV region. |
| Co-doped CeO₂ | Redshifted compared to pure CeO₂ | Lower than pure CeO₂ | Cobalt doping narrows the band gap, enhancing visible light absorption. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Defects
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for the detection and characterization of paramagnetic species, which are atoms, ions, or molecules with unpaired electrons. In the study of cerium-cobalt materials, EPR is instrumental in identifying and quantifying defects such as Ce³⁺ ions and oxygen vacancies, as well as determining the oxidation state and local environment of cobalt ions.
Pure, stoichiometric CeO₂ is EPR silent as Ce⁴⁺ has no unpaired electrons. However, the presence of Ce³⁺ ions, which have one unpaired electron in the 4f orbital, gives rise to a characteristic EPR signal. The g-factor of this signal can provide information about the local symmetry of the Ce³⁺ ion. The introduction of cobalt dopants can promote the formation of Ce³⁺ to maintain charge neutrality, leading to an increase in the intensity of the Ce³⁺ EPR signal. Signals with g-values around 1.96 and 2.04 have been attributed to increased amounts of Ce³⁺ and oxygen vacancies in cobalt-doped ceria, respectively. acs.org
Cobalt ions can exist in different oxidation states, such as Co²⁺ and Co³⁺, which may be paramagnetic. Co²⁺ (3d⁷) is a paramagnetic ion and can be detected by EPR. The EPR spectrum of Co²⁺ can be complex due to its large spin-orbit coupling and can provide detailed information about its coordination environment (e.g., tetrahedral or octahedral). A resonance signal appearing at a g-value of 2.20 in Co-CeO₂ nanoparticles has been indicative of the presence of Co ions. acs.org The analysis of the EPR spectra can thus confirm the successful incorporation of cobalt into the ceria lattice and its oxidation state.
Furthermore, EPR can detect signals related to oxygen vacancies. These defects can trap electrons, creating paramagnetic centers that are EPR active. The intensity of these signals can be used to estimate the concentration of oxygen vacancies, which is often correlated with the catalytic performance of the material.
Interactive Data Table: EPR Signals in Cerium-Cobalt Systems
| Paramagnetic Species | Typical g-factor(s) | Information Obtained |
| Ce³⁺ | ~1.94 - 1.96 | Presence and relative concentration of reduced cerium ions. |
| Oxygen Vacancies | ~2.00 - 2.04 | Concentration of oxygen-related defects. acs.org |
| Co²⁺ | Variable (e.g., ~2.20) | Oxidation state and local coordination environment of cobalt ions. acs.org |
In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)
In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a specialized FTIR technique that allows for the study of powdered samples under controlled temperature, pressure, and gas environments. This makes it an exceptionally powerful tool for investigating the surface chemistry of catalysts under reaction conditions, providing real-time information on adsorbed species and reaction intermediates.
In the context of cerium-cobalt catalysts, in situ DRIFTS is frequently employed to study catalytic reactions such as CO oxidation, CO₂ hydrogenation, and preferential oxidation of CO (PROX). By exposing the cerium-cobalt catalyst to a flow of reactant gases and monitoring the changes in the infrared spectrum, researchers can identify the species adsorbed on the catalyst surface and track their transformation over time.
For example, in the study of CO adsorption on Co/CeO₂ catalysts, DRIFTS can distinguish between different types of adsorbed CO species, such as linearly bonded CO on cobalt sites (typically observed in the 2100-2000 cm⁻¹ region) and bridged CO species. The technique can also identify the formation of carbonate and formate (B1220265) species on the ceria support, which are often key intermediates in CO oxidation and CO₂ hydrogenation reactions.
By performing DRIFTS experiments at different temperatures and gas compositions, it is possible to elucidate reaction mechanisms. For instance, the evolution of DRIFTS bands can reveal the role of the ceria support in providing active oxygen species and the function of the cobalt sites in adsorbing and activating reactant molecules. The ability to perform these measurements in situ is crucial, as the nature of the active sites and surface species can change significantly under reaction conditions compared to ex situ measurements.
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are two complementary thermal analysis techniques that are often used simultaneously to study the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference material as they are heated or cooled.
In the research of cerium-cobalt compounds, TGA/DTA is essential for several purposes:
Precursor Decomposition: TGA/DTA is used to study the thermal decomposition of the precursor materials used to synthesize cerium-cobalt oxides. By analyzing the weight loss steps and the corresponding endothermic or exothermic peaks in the DTA curve, the optimal calcination temperature to form the desired mixed oxide phase can be determined.
Thermal Stability: TGA can be used to assess the thermal stability of the final cerium-cobalt oxide material. A stable material will show no significant weight loss over a wide temperature range. Any weight loss observed at higher temperatures could indicate decomposition or a phase change.
Compositional Analysis: TGA can be used to determine the composition of the material, for example, by measuring the amount of residual organic matter or water content.
A typical TGA curve for a cerium-cobalt precursor might show an initial weight loss at low temperatures (below 200 °C) due to the removal of adsorbed and hydration water. This is usually associated with an endothermic peak in the DTA curve. Subsequent weight loss steps at higher temperatures correspond to the decomposition of the precursor salts (e.g., nitrates, acetates) and the formation of the mixed oxide. These decomposition steps are often accompanied by exothermic peaks in the DTA curve, indicating the crystallization of the oxide phase. For the final calcined cerium-cobalt oxide, a TGA curve showing high thermal stability with minimal weight loss up to high temperatures (e.g., 800-1000 °C) is desirable for high-temperature applications.
Interactive Data Table: Thermal Analysis of Cerium-Cobalt Precursors
| Temperature Range (°C) | TGA Event | DTA Event | Interpretation |
| < 200 | Weight loss | Endothermic peak | Removal of adsorbed and hydration water. |
| 200 - 500 | Significant weight loss | Exothermic peak(s) | Decomposition of precursors and formation of the mixed oxide phase. |
| > 500 | Stable (no significant weight loss) | No significant peaks | The material is thermally stable in this temperature range. |
Temperature-Programmed Desorption (TPD)
Temperature-Programmed Desorption (TPD) is a powerful technique used to study the desorption of molecular species from a material's surface as the temperature is increased at a controlled rate. This analysis provides valuable information about the nature and strength of active sites on the surface of cerium-cobalt catalysts.
In the context of cerium-cobalt research, TPD is frequently employed to characterize the oxygen storage and release capacity, as well as the acidic or basic nature of the material's surface. For instance, Oxygen TPD (O₂-TPD) is utilized to understand the mobility and activity of different oxygen species on the catalyst surface, which is crucial for oxidation reactions. The desorption peaks at different temperatures correspond to various types of adsorbed oxygen, such as physisorbed oxygen, surface lattice oxygen, and bulk lattice oxygen.
Similarly, Carbon Dioxide TPD (CO₂-TPD) is used to probe the basic sites on the surface of ceria-supported cobalt catalysts. The temperature at which CO₂ desorbs is indicative of the strength of these basic sites. Studies have shown that the calcination temperature during catalyst preparation can significantly influence the surface basicity. For co-precipitated Co₀.₁Ce₀.₉Oₓ catalysts, an increase in calcination temperature leads to a decrease in the amount of strongly chemisorbed CO₂. mdpi.com A similar trend is observed for impregnated Co/CeO₂ catalysts. mdpi.com
Table 1: CO₂ Desorption Data for Ceria-Supported Cobalt Catalysts
| Catalyst | Calcination Temperature (°C) | Amount of Strongly Chemisorbed CO₂ (relative units) |
|---|---|---|
| Co₀.₁Ce₀.₉Oₓ | 300 | High |
| Co₀.₁Ce₀.₉Oₓ | 700 | Low |
| Co/CeO₂ | 500 | High |
| Co/CeO₂ | 700 | Low |
This table illustrates the effect of calcination temperature on the amount of strongly chemisorbed CO₂ on different ceria-supported cobalt catalysts, as inferred from CO₂-TPD studies. mdpi.com
Electrochemical and Electrical Characterization
The electrochemical and electrical properties of cerium-cobalt materials are critical for their application in devices such as supercapacitors, fuel cells, and sensors. Techniques like Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) are indispensable for evaluating their performance.
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the interfacial and bulk electrical properties of materials. By applying a small amplitude AC voltage or current over a wide range of frequencies, the impedance of the electrochemical system can be measured. The resulting data, often presented as a Nyquist plot, can be modeled with an equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
In the study of cerium-cobalt materials for applications like the oxygen evolution reaction (OER), EIS is used to evaluate the kinetics of electron transfer. For instance, in the synthesis of amorphous cerium-doped cobalt sulfide (B99878) (Ce-CS), EIS revealed a significantly lower charge transfer resistance compared to its precursors, indicating more rapid electron transfer during the OER process. swan.ac.uk This improvement is attributed to the bimetallic formation and the porous structure derived from the synthesis process. swan.ac.uk
Table 2: Charge Transfer Resistance of Cerium-Cobalt Based Electrocatalysts
| Material | Charge Transfer Resistance (Rct) (Ω) |
|---|---|
| ZIF-67 | 24.99 |
| Ce-ZIF-67 | 18.64 |
| Ce-CO | 11.20 |
| Ce-CS | 3.84 |
This table shows the charge transfer resistance (Rct) values for different cerium-cobalt-based materials, demonstrating the enhanced electron transfer kinetics of the final Ce-CS product. swan.ac.uk
Cyclic Voltammetry (CV) and Galvanostatic Charge/Discharge (GCD) are fundamental electrochemical techniques for evaluating the performance of materials for supercapacitor applications. CV measures the current response to a linearly swept potential, providing information about the capacitive behavior and redox reactions. GCD involves charging and discharging the material at a constant current, from which the specific capacitance or capacity can be calculated.
Cerium-cobalt-based materials have shown promise as electrode materials for supercapacitors. For example, CeO₂ decorated nickel-cobalt (B8461503) sulfide (NiCoS/CeO₂) hollow nanosheet arrays have demonstrated a high specific capacity. rsc.org The introduction of cerium enhances the electrochemical performance of cobalt-based materials by improving their electrical conductivity and providing more active sites for faradaic reactions. Studies on cerium-doped CoFe₂O₄ electrodes have also shown that cerium doping can significantly increase the specific capacitance.
Table 3: Specific Capacitance of Cerium-Cobalt Based Supercapacitor Electrodes from CV
| Electrode Material | Scan Rate (mV/s) | Specific Capacitance (F/g) |
|---|---|---|
| Activated Carbon/#Co50 | 10 | 235 |
| Ce₀.₃CoFe₁.₇O₄ | 10 | ~550 |
| Ce₀.₅CoFe₁.₅O₄ | 10 | ~700 |
This table presents the specific capacitance of different cerium-cobalt based supercapacitor electrodes determined from cyclic voltammetry measurements. mdpi.comresearchgate.net
Table 4: Specific Capacity of Cerium-Cobalt Based Supercapacitor Electrodes from GCD
| Electrode Material | Current Density (A/g) | Specific Capacity (C/g) |
|---|---|---|
| NiCoS/CeO₂ | 1 | 1278.1 |
| Co₃O₄ (modified) | 1 | ~729.6 (1140 F/g) |
This table shows the specific capacity of cerium-cobalt based supercapacitor electrodes obtained from galvanostatic charge/discharge measurements. rsc.orgsemanticscholar.org
Surface and Textural Property Analysis
The surface area and porosity of cerium-cobalt materials are critical parameters that influence their performance in catalysis and energy storage by affecting the accessibility of active sites and the transport of reactants and electrolytes.
Nitrogen physisorption at 77 K is the most common method for determining the specific surface area and pore size distribution of porous materials. The amount of nitrogen adsorbed at different relative pressures is used to generate an adsorption-desorption isotherm. The Brunauer-Emmett-Teller (BET) theory is applied to calculate the specific surface area, while methods like the Barrett-Joyner-Halenda (BJH) are used to determine the pore volume and pore size distribution.
In the synthesis of cerium-cobalt materials, controlling the textural properties is crucial. For instance, the preparation of cerium-doped cobalt-chromium oxide catalysts by co-precipitation can lead to a significant increase in the specific surface area compared to the undoped counterpart. mdpi.com This larger surface area can facilitate the high dispersion of active sites, leading to enhanced catalytic activity.
Table 5: Textural Properties of a Cerium-Doped Cobalt-Chromium Oxide Catalyst
| Catalyst | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
|---|---|---|
| Co-Cr-O | Data not specified | Data not specified |
| Ce₀.₅/Co-Cr-O | Increased | Data not specified |
This table highlights the qualitative impact of cerium doping on the surface area of a cobalt-chromium oxide catalyst as determined by N₂ physisorption. mdpi.com
Theoretical and Computational Approaches
Machine Learning (ML) Guided Material Discovery
The combination of high-throughput DFT calculations and machine learning has emerged as a powerful paradigm for accelerating the discovery of new materials. rsc.org ML models can be trained on existing materials data to rapidly predict the properties of hypothetical compounds, thereby screening vast compositional and structural spaces to identify promising candidates for further investigation with more accurate, but computationally expensive, DFT calculations. aps.orgresearchgate.net
One of the advanced machine learning techniques used in materials science is the Crystal Graph Convolutional Neural Network (CGCNN). aps.orgarxiv.org This approach represents crystal structures as graphs, where atoms are nodes and the bonds between them are edges. aps.org The CGCNN can learn to predict material properties directly from these crystal graphs, bypassing the need for manual feature engineering. arxiv.orgaps.org
This ML-guided framework has been successfully applied to explore Ce-based ternary systems, including those containing cobalt. nih.govaps.org For instance, by employing CGCNN combined with first-principles calculations, researchers have efficiently screened hundreds of thousands of hypothetical structures to predict new stable and metastable Ce-Fe-X ternary compounds, where X can be various elements. aps.org This methodology significantly accelerates the materials discovery process. aps.orgaps.org The CGCNN model is first trained on a large database of known materials and their calculated properties (e.g., formation energy). It is then used to predict the stability of a vast number of new, hypothetical structures, quickly identifying a smaller set of promising candidates for which full DFT calculations are then performed to verify their stability and other properties. nih.gov
This integrated approach has proven to be highly effective, increasing the success rate of discovering new stable compounds by orders of magnitude compared to undirected high-throughput searches. aps.org
Table 4: Mentioned Compounds
| Compound Name | Formula |
|---|---|
| Cerium Cobalt | Ce-Co |
| Cerium Cobalt Copper | Ce-Co-Cu |
| Cerium Cobalt Iron Germanium | CeCo₁₋ₓFeₓGe₃ |
| Cerium Cobalt Zirconium | Ce-Co-Zr |
| Cerium Cobalt Zirconium Iron | Ce₂ZrFe₁₅₋ₓCoₓ |
| Cerium(V) cobalt | CeCo₅ |
| Cerium(XVII) cobalt | Ce₂Co₁₇ |
| Cerium Oxide | CeO₂ |
Accelerated Materials Design Frameworks
Thermodynamic Modeling and Phase Prediction
Understanding the thermodynamic stability of different phases is fundamental to materials design. Computational thermodynamics provides the tools to predict phase diagrams and identify stable and metastable compounds.
A key tool in computational phase stability analysis is the convex hull of formation energies. This is a graphical representation of the thermodynamically most stable phases at 0 Kelvin for a given chemical system. The convex hull is constructed by plotting the formation energy of various crystal structures as a function of composition. The lowest energy structures at each composition form the "hull," and any compound lying on the hull is predicted to be thermodynamically stable against decomposition into other phases. Compounds that lie above the hull are considered metastable.
For the cerium-transition metal (TM) binary systems, including Ce-Co, comprehensive structural searches coupled with first-principles calculations have been used to construct such convex hulls. These analyses help to identify not only the known stable phases but also to predict new, potentially synthesizable metastable compounds. The interplay between the f-states of cerium and the d-states of transition metals like cobalt can lead to a variety of magnetic properties and mixed valency states in these materials.
Below is a representative table illustrating the concept of a convex hull analysis for a hypothetical Ce-Co system, showing the formation energies of various compounds.
| Compound | Composition (at% Co) | Formation Energy (eV/atom) | Stability |
| Ce | 0 | 0 | Stable |
| Ce5Co2 | 28.6 | -0.15 | On Hull (Stable) |
| Ce2Co | 33.3 | -0.12 | Above Hull (Metastable) |
| CeCo | 50 | -0.20 | On Hull (Stable) |
| CeCo3 | 75 | -0.18 | On Hull (Stable) |
| Ce2Co17 | 89.5 | -0.10 | On Hull (Stable) |
| Co | 100 | 0 | Stable |
This table is illustrative. Actual values would be derived from first-principles calculations.
Atomistic Simulations and Interatomic Potentials
Atomistic simulations, such as molecular dynamics (MD), are powerful techniques for investigating the dynamic properties of materials, including defect behavior, phase transformations, and mechanical responses. These simulations rely on interatomic potentials, which are mathematical functions that describe the energy of a system as a function of the positions of its atoms.
The development of accurate interatomic potentials is a significant challenge, particularly for systems as complex as Ce-Co alloys. For the individual elements, potentials have been developed. For instance, a Modified Embedded Atom Method (MEAM) potential for γ-Ce has been generated to predict its mechanical, thermodynamic, and transport properties. nist.gov Similarly, embedded-atom method (EAM) potentials have been developed for cobalt that can accurately represent the properties of both its hcp and fcc phases and the transformation between them. nist.gov
However, the creation of a robust interatomic potential for the binary Ce-Co system requires careful parameterization to accurately capture the interactions between cerium and cobalt atoms. This process often involves fitting the potential to a large database of experimental data and results from first-principles calculations for various Ce-Co compounds and structures. The absence of a reliable and publicly available interatomic potential specifically for the Ce-Co system is a bottleneck for large-scale atomistic simulations of these alloys. nist.gov Future work in this area would be invaluable for simulating phenomena such as grain boundary effects and dislocation dynamics in cerium-cobalt materials.
Mean Field and Rigid Band Approximations for Property Prediction
To simplify the complex many-body problem of interacting electrons in a solid, various approximations are employed. The mean field and rigid band approximations are two such approaches used to predict the electronic and magnetic properties of materials.
The mean-field approximation (MFA) is often used in the study of magnetic materials. In this approach, the complex interactions between individual magnetic moments (spins) are replaced by an average or "mean" magnetic field. This simplifies the calculation of magnetic properties like the Curie temperature and the temperature dependence of magnetization. For rare earth-transition metal alloys, such as those similar in nature to Ce-Co, the MFA has been shown to agree well with more complex atomistic spin models (like the Landau-Lifshitz-Gilbert model) in predicting magnetic compensation points and Curie temperatures. aps.org This suggests that MFA can be a valuable tool for initial predictions of the magnetic behavior of new Ce-Co compositions.
The rigid band approximation (RBA) is a simpler model used to understand the effect of alloying or doping on the electronic properties of a material. It assumes that the electronic band structure of the host material remains unchanged upon the addition of alloying elements, and only the Fermi level shifts according to the change in the number of valence electrons. While computationally inexpensive, the validity of the RBA is not universal. Studies on various materials have shown that charged impurities can significantly alter the host band structure, leading to deviations from RBA predictions. For instance, in some semiconductors, the presence of charged defects can remove band degeneracies and lead to a reduction in properties like the thermopower compared to what the RBA would predict. aps.orgresearchgate.net Therefore, while the RBA can offer qualitative insights into the electronic properties of Ce-Co alloys, its quantitative predictions should be treated with caution and ideally validated with more rigorous first-principles calculations that account for changes in the band structure. aps.orgresearchgate.net
Emerging Research Directions and Future Outlook
Design of Advanced Functional Cerium-Cobalt Materials
The design of advanced functional materials based on cerium and cobalt is a key area of ongoing research, with a significant focus on enhancing their performance in specific applications, particularly in energy storage and catalysis. Scientists are engineering complex nanostructures to leverage the synergistic effects between cerium and cobalt oxides.
A notable example is the development of materials for lithium-sulfur batteries. One such design involves cerium oxide (CeO₂) nanorods supporting nickel-cobalt-oxide (NiCo₂Oₓ) nanoclusters. nih.gov In this configuration, the polar CeO₂ nanorods, rich in surface defects, effectively trap lithium polysulfides, while the NiCo₂Oₓ nanoclusters provide excellent electrocatalytic activity, accelerating the transformation of these polysulfides. nih.gov This dual-function design leads to batteries with high specific capacity and stability. Electrochemical tests have shown that batteries incorporating these NiCo₂Oₓ/CeO₂ nanorods can achieve a high specific capacity of 1236 mAh g⁻¹ with a minimal capacity fading rate of just 0.09% per cycle over 100 cycles at a 0.2C current rate. nih.gov
Another area of application is in electrocatalysis for oxygen evolution reactions (OER). Bimetallic cobalt-cerium catalysts supported on zeolites (CoCe/β) have been synthesized and tested as oxygen electrodes. These materials have demonstrated promising activity, with one of the lowest onset potentials recorded at 1.67 V. mdpi.com
Table 1: Performance Metrics of Functional Cerium-Cobalt Materials
| Material | Application | Key Performance Metric | Value |
|---|---|---|---|
| NiCo₂Oₓ/CeO₂ nanorods | Lithium-Sulfur Battery Cathode | Specific Capacity | 1236 mAh g⁻¹ (at 0.2C) |
| NiCo₂Oₓ/CeO₂ nanorods | Lithium-Sulfur Battery Cathode | Capacity Fading | 0.09% per cycle (over 100 cycles) |
| CoCe/β zeolite | Oxygen Electrode (OER) | Onset Potential | 1.67 V |
Exploration of Novel Compositions and Heterostructures
Research into the cerium-cobalt system involves a critical assessment of its phase diagram and thermodynamic data to identify and create novel compounds. researchgate.net Computational tools are used to model the stability and properties of various compositions. researchgate.net This has led to the identification of several stoichiometric compounds within the Co-Ce system. researchgate.net
Beyond simple binary compounds, the development of complex heterostructures is a major research thrust. These structures, which combine different materials at the nanoscale, can exhibit unique properties not found in their individual components. An example is the heterostructure composed of NiCo₂Oₓ nanoclusters grown on CeO₂ nanorods, designed for lithium-sulfur batteries. nih.gov Similarly, bimetallic CoCe/β zeolites represent another class of novel compositions where cerium and cobalt are integrated into a porous support structure for catalytic applications. mdpi.com
Table 2: Known Stoichiometric Compounds in the Cerium-Cobalt System
| Compound Formula |
|---|
| Co₁₇Ce₂ |
| Co₅Ce |
| Co₁₉Ce₅ |
| Co₇Ce₂ |
| Co₃Ce |
| Co₂Ce |
Source: researchgate.net
Tailoring Properties through Interface Engineering and Defect Chemistry
The properties of cerium-cobalt materials can be precisely controlled by manipulating their interfaces and defect concentrations. Interface engineering focuses on designing the junction between different material phases to enhance functionality. In the NiCo₂Oₓ/CeO₂ system, the interface is designed to be multifunctional, promoting both the anchoring of polysulfides and accelerating redox reactions. nih.gov
Defect chemistry, which involves the intentional creation of atomic-level defects like oxygen vacancies, is another powerful tool. Ceria (CeO₂) is known for its ability to host a significant number of oxygen deficiencies within its structure. mdpi.com These defects are crucial for applications in catalysis and ionic conduction. mdpi.comresearchgate.net Research has shown that controlling the concentration of these point defects can alter and tailor various material properties. researchgate.net For instance, the abundant surface defects on CeO₂ nanorods are critical for their ability to chemically adsorb lithium polysulfides in battery applications. nih.gov By creating electron-deficient sites through vacancies, the chemical affinity for certain molecules can be significantly enhanced, a principle that is broadly applicable for designing advanced catalysts and energy storage materials. nih.gov
Integration of Machine Learning and High-Throughput Screening in Research
The discovery of new materials is being revolutionized by the integration of machine learning (ML) and high-throughput screening (HTS). atomfair.com This computational approach significantly accelerates the process of identifying novel compounds with desired properties, reducing the reliance on time-consuming and costly traditional experimentation. atomfair.com
In this methodology, large datasets of material properties, often generated by high-throughput density functional theory (DFT) calculations, are used to train ML models. atomfair.comaps.org These models learn the complex relationships between a material's composition, structure, and its functional properties, such as stability, bandgap, or catalytic activity. atomfair.com Once trained, the ML model can rapidly predict the properties of thousands or even millions of unexplored compositions. aps.org
This data-driven strategy is highly applicable to the vast compositional space of cerium-cobalt and related multi-element systems. For example, ML models have been successfully used to screen for new quaternary Heusler compounds by predicting their stability from a vast number of potential candidates. aps.org This allows researchers to focus their experimental efforts on the most promising materials identified by the computational screening. atomfair.com Various ML algorithms, including random forests, neural networks, and support vector machines, can be employed for these predictive tasks. benthamscience.comnih.gov
Sustainable and Eco-Friendly Synthesis Routes
There is a growing emphasis on developing "green" synthesis methods for cerium-cobalt materials to minimize environmental impact. These eco-friendly approaches move away from conventional physicochemical methods that often involve toxic precursors and harsh reaction conditions. rsc.org
Green synthesis utilizes biological resources such as plant extracts and microorganisms as reducing and stabilizing agents. researchgate.netmdpi.com This bio-inspired approach allows for the formation of nanoparticles under mild conditions. researchgate.net For instance, cerium oxide nanoparticles have been successfully synthesized using aqueous extracts from plants like Lycium cooperi, Magnolia kobus, and microorganisms like Spirulina platensis. mdpi.comnih.govresearchgate.net The natural compounds found in these extracts facilitate the reduction of cerium salts into nanoparticles. researchgate.net These greener tactics are being explored for both cerium and cobalt-based nanoparticles, aiming to create cost-effective, safer, and more sustainable production methods. rsc.org
Table 3: Examples of Green Synthesis Methods for Ceria Nanoparticles
| Biological Resource | Role |
|---|---|
| Lycium cooperi extract | Reducing and stabilizing agent |
| Spirulina platensis | Green synthesis of CeO-NPs |
Sources: mdpi.comnih.govresearchgate.net
Multiscale Modeling and Experimental Validation
To gain a comprehensive understanding of cerium-cobalt materials, researchers employ multiscale modeling, a computational strategy that bridges different length and time scales. This approach combines various simulation techniques to predict material properties from the atomic level up to the macroscopic device level. nist.gov
The process often begins with ab initio calculations (based on quantum mechanics) to determine fundamental properties and create potential energy surfaces. nih.gov This information can then be fed into higher-level simulations, such as lattice Monte Carlo or mesoscale models, to study the behavior of larger systems, like the assembly of nanoparticles. nih.gov For the Ce-Co system, thermodynamic modeling programs like THERMO-CALC have been used to assess the phase diagram and predict stable compounds. researchgate.net
A crucial aspect of this research direction is the close integration of modeling with experimental validation. nist.gov The predictions from computational models are tested against experimental measurements of thermal, chemical, and electrical properties. This iterative cycle of prediction and validation allows for the refinement of the models, enhancing their predictive power and accelerating the development of new materials and devices. nist.gov
Q & A
Q. How do oxygen vacancies in Co-doped CeO₂ influence antimicrobial activity, and how is this quantified?
- Methodological Answer : Correlate oxygen vacancy density (via Raman or XPS) with antimicrobial efficacy using disc diffusion assays. For quantification, measure inhibition zones against pathogens (e.g., E. coli) and compare with vacancy concentrations derived from defect modeling .
Q. What computational approaches are effective in modeling Ce-Co catalytic mechanisms?
- Methodological Answer : Use Density Functional Theory (DFT) to simulate adsorption energies and reaction pathways. Validate with experimental activation energies (e.g., Arrhenius plots from kinetic studies). For dynamic processes like the Fischer-Tropsch reaction, couple DFT with microkinetic models to predict rate-limiting steps .
Q. How can researchers design experiments to study self-sustained oscillations in Ce-Co catalytic systems?
- Methodological Answer : Employ temperature-programmed reaction systems with real-time monitoring (e.g., mass spectrometry). Model oscillations using reaction-diffusion equations and validate with isotopic labeling (e.g., ¹⁸O₂ to track oxygen exchange dynamics). Theoretical frameworks like those applied in Fischer-Tropsch studies can guide parameter selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
